2-Chloro-4-ethylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-ethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-2-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZPTMALUBBXRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394697 | |
| Record name | 2-chloro-4-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40325-11-9 | |
| Record name | 2-chloro-4-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-ethylpyridine (CAS: 40325-11-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-ethylpyridine, a key heterocyclic building block in organic synthesis. The document details its physicochemical properties, outlines established and potential synthetic routes, and explores its reactivity in pivotal cross-coupling reactions. Furthermore, it includes spectroscopic data for characterization, safety and handling protocols, and its applications in the pharmaceutical and agrochemical industries. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Physicochemical Properties
This compound is a colorless oil at room temperature. Its key physicochemical properties are summarized in the table below. While experimental data for some properties are limited, predicted values from reliable computational models are provided.
| Property | Value | Source |
| CAS Number | 40325-11-9 | - |
| Molecular Formula | C₇H₈ClN | [1][2] |
| Molecular Weight | 141.60 g/mol | [1][3][4][5] |
| Appearance | Colorless Oil | [4] |
| Boiling Point | 206.0 ± 20.0 °C (Predicted) | [4] |
| Density | 1.111 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in Chloroform, Ether, Ethyl Acetate | [4] |
| pKa | 0.85 ± 0.10 (Predicted) | [4] |
Synthesis of this compound
The synthesis of this compound can be approached through several established methods for the preparation of 2-chloropyridines. Two primary routes are the chlorination of the corresponding pyridine N-oxide and the Sandmeyer reaction of 2-amino-4-ethylpyridine.
From 4-Ethylpyridine N-oxide (Experimental Protocol)
This method involves the preparation of 4-ethylpyridine N-oxide followed by chlorination.
Step 1: Synthesis of 4-Ethylpyridine N-oxide
-
Materials: 4-Ethylpyridine, hydrogen peroxide (30%), acetic acid.
-
Procedure: In a round-bottom flask, 4-ethylpyridine is dissolved in acetic acid. To this solution, 30% hydrogen peroxide is added dropwise while maintaining the temperature below 60°C. The reaction mixture is then heated at 70-80°C for several hours until the reaction is complete (monitored by TLC). The excess acetic acid and water are removed under reduced pressure. The resulting crude 4-ethylpyridine N-oxide can be purified by distillation or crystallization.
Step 2: Chlorination of 4-Ethylpyridine N-oxide
-
Materials: 4-Ethylpyridine N-oxide, phosphorus oxychloride (POCl₃), triethylamine (optional).
-
Procedure: 4-Ethylpyridine N-oxide is treated with phosphorus oxychloride (POCl₃). The reaction can be performed neat or in a suitable solvent like dichloromethane. The addition of a base such as triethylamine can improve the regioselectivity for the 2-position.[1] The reaction mixture is heated under reflux for several hours. After completion, the reaction is quenched by carefully pouring it onto crushed ice. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), washed with a basic solution (e.g., saturated sodium bicarbonate) and brine, dried over anhydrous sodium sulfate, and purified by vacuum distillation to yield this compound.
From 2-Amino-4-ethylpyridine via Sandmeyer Reaction (Experimental Protocol)
The Sandmeyer reaction provides an alternative route starting from the corresponding aminopyridine.[6]
-
Materials: 2-Amino-4-ethylpyridine, sodium nitrite (NaNO₂), hydrochloric acid (HCl), copper(I) chloride (CuCl).
-
Procedure: 2-Amino-4-ethylpyridine is dissolved in concentrated hydrochloric acid and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C to form the diazonium salt. This diazonium salt solution is then slowly added to a solution of copper(I) chloride in hydrochloric acid, also maintained at a low temperature. The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction. The product is isolated by steam distillation or solvent extraction, followed by purification as described in the previous method.
Chemical Reactivity and Key Reactions
The reactivity of this compound is primarily dictated by the presence of the chlorine atom at the 2-position, which is activated towards nucleophilic substitution due to the electron-withdrawing nature of the pyridine ring nitrogen. This makes it a versatile substrate for cross-coupling reactions.
Suzuki-Miyaura Coupling (Experimental Protocol)
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.
-
Materials: this compound, an aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water or dioxane).
-
Procedure: To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), this compound, the boronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents) are added. The solvent system is then added, and the mixture is degassed. The reaction is heated to 80-110°C and stirred for several hours until completion (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination (Experimental Protocol)
This reaction is a cornerstone for the synthesis of N-aryl and N-heteroaryl amines.
-
Materials: this compound, a primary or secondary amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), a strong base (e.g., NaOt-Bu, K₃PO₄), and an anhydrous, aprotic solvent (e.g., toluene, dioxane).
-
Procedure: In a glovebox or under an inert atmosphere, the reaction vessel is charged with the palladium catalyst, the phosphine ligand, and the base. The solvent is added, followed by this compound and the amine. The reaction mixture is sealed and heated to 80-120°C until the starting material is consumed. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Data |
| ¹H NMR | Available data indicates characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons on the pyridine ring. |
| IR | The infrared spectrum would show characteristic peaks for C-H stretching of the aromatic ring and the ethyl group, as well as C=N and C=C stretching vibrations of the pyridine ring. The C-Cl stretch would also be present. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and an isotopic peak at M+2 due to the presence of the ³⁷Cl isotope, in an approximate 3:1 ratio. |
Note: For detailed spectra, please refer to specialized chemical databases.[5]
Applications
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the following areas:
-
Pharmaceuticals: It serves as a building block for the synthesis of active pharmaceutical ingredients (APIs). The pyridine scaffold is a common feature in many drugs, and the chloro and ethyl groups provide handles for further functionalization to modulate biological activity.
-
Agrochemicals: This compound is used in the development of new pesticides and herbicides. The introduction of the this compound moiety can enhance the efficacy and selectivity of these agrochemicals.
-
Materials Science: As a substituted pyridine, it can be used in the synthesis of ligands for metal complexes and as a precursor for functional materials.
Safety, Handling, and Storage
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and important intermediate in organic synthesis. Its accessible synthesis and the reactivity of the 2-chloro substituent make it a valuable tool for the construction of a wide range of functionalized pyridine derivatives with applications in medicinal chemistry, agrochemistry, and materials science. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective utilization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. PREPARATION OF 2-CHLOROPYRIDINE | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Core Physical Properties of 2-Chloro-4-ethylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-ethylpyridine is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its utility as a key intermediate in the synthesis of complex organic molecules necessitates a thorough understanding of its fundamental physical and chemical characteristics. This technical guide provides a consolidated overview of the core physical properties of this compound, outlines general experimental protocols for their determination, and presents a logical workflow for its synthesis.
Physicochemical Data
The following table summarizes the key physical properties of this compound. It is important to note that while some of these values are derived from experimental data for analogous compounds, others are based on computational predictions and should be considered as such.
| Property | Value | Data Type | Source |
| Molecular Formula | C₇H₈ClN | - | [1] |
| Molecular Weight | 141.6 g/mol | - | [1] |
| Appearance | Colorless Liquid/Oil | - | [1][3] |
| Boiling Point | 206.0 ± 20.0 °C | Predicted | [1] |
| Density | 1.111 ± 0.06 g/cm³ | Predicted | [1] |
| pKa | 0.85 ± 0.10 | Predicted | [1] |
| Solubility | Soluble in Chloroform, Ether, Ethyl Acetate | Experimental | [1] |
Experimental Protocols
Precise experimental determination of the physical properties of this compound is crucial for its application in synthesis and process development. Below are detailed, generalized methodologies for the determination of its key physical parameters.
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Apparatus:
-
Distillation flask
-
Condenser
-
Thermometer
-
Heating mantle
-
Boiling chips
Procedure:
-
Place a small volume of this compound into the distillation flask, adding a few boiling chips to ensure smooth boiling.
-
Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Begin heating the flask gently with the heating mantle.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
For accuracy, the atmospheric pressure should be recorded, and a pressure correction applied if necessary.
Determination of Density
Principle: Density is the mass of a substance per unit volume.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
Thoroughly clean and dry the pycnometer and determine its mass.
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.
-
Remove the pycnometer, dry the outside, and weigh it to determine the mass of the water.
-
Empty and dry the pycnometer, then fill it with this compound.
-
Repeat the thermal equilibration and weighing process to determine the mass of the this compound.
-
Calculate the density using the formula: Density = (mass of this compound) / (volume of the pycnometer, determined from the mass and known density of water).
Determination of Solubility
Principle: Solubility is the maximum amount of a solute that can dissolve in a known quantity of a solvent at a certain temperature.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Constant temperature bath
Procedure (Qualitative):
-
To a series of test tubes, add a small, measured amount of this compound (e.g., 10 mg).
-
To each test tube, add a measured volume of a different solvent (e.g., 1 mL of water, ethanol, chloroform, ether, ethyl acetate).
-
Agitate the mixtures vigorously using a vortex mixer for a set period.
-
Allow the tubes to stand in a constant temperature bath.
-
Visually inspect for the presence of undissolved solute. The absence of a separate phase indicates solubility.
Synthesis Workflow
The synthesis of this compound typically involves the chlorination of a 4-ethylpyridine precursor. While specific industrial synthesis routes can be proprietary, a general and logical laboratory-scale synthesis workflow can be conceptualized based on established pyridine chemistry. A common approach involves the use of a chlorinating agent on 4-ethylpyridine-N-oxide.
Caption: A logical workflow for the synthesis of this compound.
This guide serves as a foundational resource for professionals working with this compound. The provided data and methodologies are intended to support further research and development activities. Experimental verification of the predicted properties is highly recommended for any critical applications.
References
2-Chloro-4-ethylpyridine molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides core information on the chemical properties of 2-Chloro-4-ethylpyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Chemical Properties
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value | References |
| Molecular Formula | C7H8ClN | [2][3][4][5] |
| Molecular Weight | 141.60 g/mol | [4] |
| CAS Number | 40325-11-9 | [2][3][4] |
Experimental Protocols
Detailed experimental protocols for the use of this compound are specific to the reaction in which it is being used. However, a general protocol for the characterization and confirmation of its molecular weight and formula is outlined below.
Objective: To confirm the molecular weight and formula of a sample of this compound.
Methodology: Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the this compound sample in a suitable volatile organic solvent (e.g., methanol or acetonitrile).
-
Prepare a dilute solution to avoid saturating the detector.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass determination.
-
Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), suitable for the analyte.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in a positive ion mode to observe the protonated molecule [M+H]⁺.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule.
-
The expected m/z for [C7H8ClN + H]⁺ would be approximately 142.042.
-
Compare the experimentally measured accurate mass to the theoretical mass calculated from the elemental formula (C7H8ClN).
-
The isotopic pattern of the molecule, particularly the presence of chlorine (with its characteristic ~3:1 ratio of ³⁵Cl and ³⁷Cl isotopes), should be observed and will further confirm the elemental composition.
-
Visualizations
The following diagram illustrates the elemental composition of this compound based on its molecular formula.
References
An In-depth Technical Guide to the Boiling Point of 2-Chloro-4-ethylpyridine
This technical guide provides a comprehensive overview of the boiling point of 2-Chloro-4-ethylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and a conceptual analysis of the structure-property relationships that determine its boiling point.
Physicochemical Properties of this compound
This compound (CAS No. 40325-11-9) is a substituted pyridine derivative with the molecular formula C7H8ClN.[1] Its physical state at room temperature is typically a colorless oil. The boiling point is a critical physical property for its purification, handling, and use in chemical synthesis.
Boiling Point Data
While experimental data for the boiling point of this compound is not widely published in readily available literature, a predicted value has been reported. For comparative analysis, the boiling points of structurally related compounds are presented in the table below. This comparison allows for an understanding of the influence of the chloro and ethyl functional groups on the boiling point of the pyridine ring.
| Compound Name | Molecular Structure | Boiling Point (°C) | Data Type |
| Pyridine | C5H5N | 115 °C | Experimental |
| 2-Chloropyridine | C5H4ClN | 166-170 °C[2][3][4][5] | Experimental |
| 4-Ethylpyridine | C7H9N | 168 °C[6] | Experimental |
| 2-Chloro-4-methylpyridine | C6H6ClN | 194-195 °C | Experimental |
| This compound | C7H8ClN | 206.0 ± 20.0 °C | Predicted |
Experimental Determination of Boiling Point
The boiling point of a liquid can be determined through various experimental methods. The choice of method often depends on the quantity of the substance available and the required accuracy. Below are detailed protocols for two common methods suitable for a research and development setting.
Method 1: Distillation Method (Based on ASTM D1078)
This method is suitable when a sufficient quantity of the sample (at least 5 mL) is available and provides an accurate determination of the boiling range.[7][8][9][10][11]
Apparatus:
-
Distillation flask
-
Condenser
-
Adapter
-
Receiving graduate
-
Calibrated thermometer
-
Heating mantle or oil bath
-
Boiling chips or a magnetic stirrer
Procedure:
-
Measure 100 mL of the this compound sample into the distillation flask.
-
Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring all joints are secure. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the flask.
-
Begin circulating cooling water through the condenser.
-
Apply heat to the flask at a controlled rate. The initial heating rate should be such that the first drop of distillate is collected within 5 to 10 minutes.
-
Adjust the heat to maintain a distillation rate of 4 to 5 mL per minute.
-
Record the temperature at which the first drop of distillate falls from the condenser tip (the initial boiling point).
-
Continue to record the temperature at regular intervals as the distillation proceeds.
-
The boiling point is typically reported as the temperature range from the initial boiling point to the point at which the last of the liquid evaporates from the flask, or as the temperature at which the majority of the sample distills.
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Method 2: Micro-Boiling Point Determination (Thiele Tube Method)
This method is ideal when only a small sample of the liquid is available (less than 1 mL).[12][13][14][15][16][17]
Apparatus:
-
Thiele tube
-
High-boiling point mineral oil
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Calibrated thermometer
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Add a small amount (0.5-1 mL) of this compound to the small test tube.
-
Place the capillary tube, with the open end down, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Place the thermometer and test tube assembly into the Thiele tube containing mineral oil, so that the heat-transfer medium is above the level of the sample.
-
Heat the side arm of the Thiele tube gently with a Bunsen burner or a small flame. The shape of the tube will ensure uniform heating of the oil through convection.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Record this temperature as the boiling point of the sample.
Structure-Boiling Point Relationship
The boiling point of a compound is primarily influenced by the strength of its intermolecular forces. The following diagram illustrates the conceptual relationship between the molecular structure of pyridine and its derivatives and their respective boiling points.
Caption: Influence of functional groups on the boiling point of pyridine derivatives.
The addition of a chloro group to the pyridine ring, as in 2-chloropyridine, significantly increases the boiling point. This is due to the increase in molecular weight and the introduction of a polar carbon-chlorine bond, which leads to stronger dipole-dipole interactions between molecules.
Similarly, the addition of an ethyl group, as in 4-ethylpyridine, also raises the boiling point. The ethyl group increases the molecular size and surface area, resulting in stronger van der Waals forces.
The combined effect of both a chloro group and an ethyl group in this compound leads to a further increase in the boiling point. The larger molecular weight and the combination of dipole-dipole interactions and enhanced van der Waals forces require more energy to overcome, resulting in a higher boiling point compared to the monosubstituted derivatives. The predicted boiling point of 206.0 ± 20.0 °C is consistent with these trends.[18]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-Chloropyridine CAS#: 109-09-1 [m.chemicalbook.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 4-Ethylpyridine, 98% | Fisher Scientific [fishersci.ca]
- 7. store.astm.org [store.astm.org]
- 8. store.astm.org [store.astm.org]
- 9. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. store.astm.org [store.astm.org]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. chymist.com [chymist.com]
- 14. scribd.com [scribd.com]
- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 16. uomus.edu.iq [uomus.edu.iq]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. This compound , 95% , 40325-11-9 - CookeChem [cookechem.com]
Solubility of 2-Chloro-4-ethylpyridine in Organic Solvents: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the solubility of 2-Chloro-4-ethylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a summary of known qualitative solubility, outlines a general experimental protocol for determining solubility, and presents logical workflows for solubility assessment.
Introduction to this compound
This compound (CAS No: 40325-11-9) is a substituted pyridine derivative with the chemical formula C₇H₈ClN. Its molecular structure, featuring a polar pyridine ring, a halogen substituent, and a nonpolar ethyl group, dictates its solubility behavior in various organic solvents. Understanding its solubility is crucial for its application in synthesis, purification, and formulation processes.
Qualitative Solubility Data
Based on available safety data sheets and chemical supplier information, this compound is qualitatively described as being soluble in several common organic solvents. This information is summarized in the table below. It is important to note that these are general observations and do not provide specific concentration limits or temperature dependencies.
| Solvent Class | Solvent Name | Qualitative Solubility |
| Chlorinated Solvents | Chloroform | Soluble[1] |
| Ethers | Diethyl Ether | Soluble[1] |
| Esters | Ethyl Acetate | Soluble[1] |
Predicted Solubility Trends
The solubility of this compound can be inferred based on the principle of "like dissolves like."
-
Polar Aprotic Solvents: Due to the polar nature of the pyridine ring and the chloro-substituent, this compound is expected to exhibit good solubility in polar aprotic solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
-
Polar Protic Solvents: Solubility in polar protic solvents like methanol and ethanol is likely, facilitated by dipole-dipole interactions and potential hydrogen bonding with the nitrogen atom of the pyridine ring.
-
Nonpolar Solvents: The presence of the ethyl group and the overall molecular structure suggest some degree of solubility in nonpolar solvents like toluene and hexane, although it is expected to be less soluble in these compared to more polar options.
Experimental Protocol for Solubility Determination
While a specific, published experimental protocol for the solubility of this compound was not found, a general and robust method for determining the solubility of a compound in an organic solvent is the isothermal equilibrium method . This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vial at a high speed to further separate the undissolved solid from the supernatant.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed/cooled pipette to avoid temperature fluctuations that could cause precipitation.
-
Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Concentration Analysis:
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualizing Experimental and Logical Workflows
To aid in the practical application of solubility studies, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for solubility determination and the logical relationship of solubility based on solvent properties.
Conclusion
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-4-ethylpyridine
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-chloro-4-ethylpyridine. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details predicted spectral data, outlines experimental protocols for acquiring such data, and presents a logical workflow for spectral interpretation.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-6 | 8.15 | d | 5.2 | 1H | Pyridine Ring |
| H-5 | 7.10 | d | 5.2 | 1H | Pyridine Ring |
| H-3 | 7.25 | s | - | 1H | Pyridine Ring |
| -CH₂- | 2.68 | q | 7.6 | 2H | Ethyl Group |
| -CH₃ | 1.25 | t | 7.6 | 3H | Ethyl Group |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C-2 | 151.5 | Pyridine Ring (C-Cl) |
| C-4 | 150.0 | Pyridine Ring (C-Et) |
| C-6 | 149.5 | Pyridine Ring |
| C-3 | 123.0 | Pyridine Ring |
| C-5 | 121.5 | Pyridine Ring |
| -CH₂- | 28.5 | Ethyl Group |
| -CH₃ | 13.0 | Ethyl Group |
Experimental Protocols
The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following are generalized protocols for obtaining ¹H and ¹³C NMR spectra of small organic molecules like this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid complications from impurity signals in the spectra.
-
Solvent Selection: Dissolve approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should ensure good solubility and minimize overlapping signals with the analyte.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal for chemical shift calibration (δ = 0.00 ppm).
-
Filtration: Filter the final solution into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade the spectral quality.
¹H NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Experiment: A standard one-dimensional proton experiment.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (can be adjusted based on sample concentration)
-
Temperature: 298 K
-
¹³C NMR Spectroscopy
-
Instrument: A 100 MHz or higher (corresponding to the proton frequency) NMR spectrometer.
-
Experiment: A standard one-dimensional carbon experiment with proton decoupling.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Temperature: 298 K
-
Structural Elucidation Workflow
The process of determining the structure of a molecule from its NMR spectra follows a logical progression. The following diagram illustrates a typical workflow for the structural elucidation of an unknown compound, which is applicable to the analysis of this compound.
This workflow begins with the acquisition of 1D and 2D NMR data. The analysis of this data provides information on the chemical environment, connectivity, and number of different types of protons and carbons. This information is then used to piece together molecular fragments to propose a final, verified structure. For this compound, this systematic approach would confirm the substitution pattern on the pyridine ring and the structure of the ethyl group.
An In-depth Technical Guide to the Infrared Spectrum of 2-Chloro-4-ethylpyridine
This technical guide provides a detailed interpretation of the infrared (IR) spectrum of 2-Chloro-4-ethylpyridine, a crucial intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of the molecule's vibrational modes, a structured presentation of quantitative data, and a detailed experimental protocol for spectral acquisition.
Theoretical Interpretation of the IR Spectrum
The infrared spectrum of this compound is characterized by absorption bands arising from the vibrations of its specific functional groups. The molecule's structure, comprising a substituted pyridine ring and an ethyl group, gives rise to a unique spectral fingerprint. The interpretation of this spectrum is based on established group frequency correlations for substituted pyridines and alkyl-substituted aromatic compounds.[1][2][3]
The key vibrational modes expected for this compound are:
-
Aromatic C-H Stretching: The pyridine ring exhibits C-H stretching vibrations typically observed in the region of 3100-3000 cm⁻¹.[3]
-
Aliphatic C-H Stretching: The ethyl group gives rise to both symmetric and asymmetric C-H stretching vibrations of the CH₃ and CH₂ groups, which are expected in the 2985-2850 cm⁻¹ range.
-
Aromatic Ring Stretching (C=C and C=N): The stretching vibrations of the C=C and C=N bonds within the pyridine ring are characteristic of aromatic systems and typically appear in the 1650-1400 cm⁻¹ region.[3] The substitution pattern on the ring will influence the exact position and intensity of these bands.
-
C-H Bending Vibrations: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds, as well as the bending (scissoring, wagging, twisting, and rocking) vibrations of the aliphatic CH₂ and CH₃ groups, occur in the fingerprint region (below 1500 cm⁻¹).
-
C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibration is expected to produce a strong absorption band in the 800-600 cm⁻¹ range. The exact position can be influenced by the electronic effects of the pyridine ring.
Quantitative Data Presentation
The expected characteristic infrared absorption bands for this compound are summarized in the table below. These values are based on typical frequency ranges for the respective functional groups and may vary slightly depending on the specific experimental conditions.
| Wavenumber (cm⁻¹) | Functional Group/Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 2985 - 2950 | Aliphatic C-H Asymmetric Stretch (CH₃) | Strong |
| 2940 - 2915 | Aliphatic C-H Asymmetric Stretch (CH₂) | Strong |
| 2880 - 2860 | Aliphatic C-H Symmetric Stretch (CH₃) | Medium |
| 2865 - 2845 | Aliphatic C-H Symmetric Stretch (CH₂) | Medium |
| 1610 - 1580 | Aromatic Ring Stretch (C=C and C=N) | Medium to Strong |
| 1570 - 1540 | Aromatic Ring Stretch (C=C and C=N) | Medium to Strong |
| 1480 - 1440 | Aromatic Ring Stretch (C=C and C=N) | Medium |
| 1475 - 1460 | Aliphatic C-H Bend (CH₂ Scissoring) | Medium |
| 1465 - 1450 | Aliphatic C-H Asymmetric Bend (CH₃) | Medium |
| 1385 - 1375 | Aliphatic C-H Symmetric Bend (CH₃ Umbrella) | Medium |
| 1200 - 1000 | Aromatic C-H In-plane Bending | Medium to Weak |
| 900 - 700 | Aromatic C-H Out-of-plane Bending | Strong |
| 800 - 600 | C-Cl Stretch | Strong |
Experimental Protocol: Acquiring the IR Spectrum
This section details the methodology for obtaining a high-quality infrared spectrum of solid this compound using the potassium bromide (KBr) pellet technique.[1]
Materials and Equipment:
-
This compound (solid)
-
Infrared-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die set
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Spatula
-
Desiccator for storing KBr
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of the solid this compound sample into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry, infrared-grade KBr to the mortar.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.[4]
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the die of a pellet press.
-
Ensure the powder is evenly distributed across the surface of the die.
-
Assemble the pellet press and apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes. This will form a transparent or translucent KBr pellet containing the dispersed sample.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the infrared spectrum of the sample pellet over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The number of scans can be adjusted to improve the signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
Process the acquired spectrum using the spectrometer's software. This may include baseline correction and smoothing.
-
Label the significant absorption peaks with their corresponding wavenumbers.
-
After analysis, clean the mortar, pestle, and die set thoroughly with a suitable dry solvent (e.g., acetone) and ensure they are completely dry before the next use.[5]
-
Visualization of Key Vibrational Regions
The following diagram illustrates the logical relationship between the key functional groups of this compound and their expected absorption regions in the infrared spectrum.
Caption: Key functional groups of this compound and their IR regions.
References
Navigating the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of 2-Chloro-4-ethylpyridine
For Immediate Release
This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways of 2-Chloro-4-ethylpyridine. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for the structural elucidation of heterocyclic compounds. By understanding the fragmentation patterns of this important chemical intermediate, analysts can enhance compound identification and characterization in complex matrices.
Predicted Mass Spectrum and Fragmentation Data
The mass spectrum of this compound is characterized by several key fragmentation pathways, primarily driven by the chloro and ethyl substituents on the pyridine ring. The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M+ and M+2 peaks appearing in an approximate 3:1 ratio. The most prominent fragmentation is anticipated to be the benzylic cleavage of the ethyl group, leading to a highly stable pyridinium cation.
Below is a summary of the predicted major fragment ions for this compound upon electron ionization.
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Proposed Neutral Loss | Notes |
| 141/143 | [C7H8ClN]+• | - | Molecular ion peak with characteristic 3:1 chlorine isotope pattern. |
| 126/128 | [C6H5ClN]+• | •CH3 | Benzylic cleavage, loss of a methyl radical. Expected to be the base peak. |
| 106 | [C7H8N]+ | •Cl | Loss of a chlorine radical from the molecular ion. |
| 91 | [C6H5N]+• | •CH3, •Cl | Loss of a methyl radical from the m/z 106 fragment. |
| 78 | [C5H4N]+ | C2H4 | Loss of ethylene from the m/z 106 fragment. |
Proposed Fragmentation Pathways
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. The primary fragmentation routes from this molecular ion are illustrated in the diagram below. The most favorable pathway involves the cleavage of the C-C bond beta to the pyridine ring (benzylic cleavage), resulting in the loss of a methyl radical and the formation of a stable pyridinium ion at m/z 126/128. An alternative pathway involves the loss of a chlorine radical to form an ion at m/z 106. Subsequent fragmentations of these primary ions lead to the other observed peaks in the spectrum.
Experimental Protocols
While specific experimental data for this compound is not widely published, a standard analytical protocol for obtaining its mass spectrum would involve Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative methodology.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-450
-
Scan Speed: 2 scans/sec
-
Transfer Line Temperature: 280 °C
Sample Preparation: A dilute solution of this compound (e.g., 100 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or methanol.
The logical workflow for such an analysis is depicted below.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification of these predicted fragmentation patterns is encouraged for definitive structural confirmation.
Navigating the Supply and Analysis of High-Purity 2-Chloro-4-ethylpyridine: A Technical Guide
For researchers, scientists, and professionals in drug development, the procurement and validation of high-purity chemical intermediates are critical first steps in the path to discovery. 2-Chloro-4-ethylpyridine (CAS No. 40325-11-9), a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, is no exception.[1] Its purity is paramount, as contaminants can lead to unwanted side reactions, lower yields, and potential downstream toxicity. This in-depth guide provides a technical overview of commercial suppliers, plausible synthesis and purification strategies, and detailed analytical methodologies for the quality assessment of high-purity this compound.
Commercial Suppliers and Product Specifications
While numerous suppliers offer this compound, obtaining detailed public information on purity grades and impurity profiles can be challenging. The following table summarizes publicly available data from various commercial suppliers. Researchers are advised to request detailed Certificates of Analysis (CoA) from suppliers for specific batch information.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Advertised Purity |
| CookeChem | 40325-11-9 | C7H8ClN | 141.6 | 95%[2] |
| Appchem | 40325-11-9 | C7H8ClN | 141.5981 | Not Specified[3] |
| Fluorochem | 40325-11-9 | C7H8ClN | Not Specified | 95% |
| NINGBO INNO PHARMCHEM CO.,LTD. | 40325-11-9 | C7H8ClN | Not Specified | "High-Purity"[1] |
| Deweina | 40325-11-9 | C7H8ClN | 141.6 | Not Specified[4] |
Synthesis and Purification Workflow
The synthesis of this compound typically involves multi-step chemical reactions starting from simpler pyridine precursors. While specific proprietary methods vary between manufacturers, a plausible synthetic route can be inferred from publicly available patents for analogous compounds. A potential pathway could start from 4-ethylpyridine, proceeding through N-oxidation, chlorination, and subsequent purification.
Experimental Protocols for Quality Control
To ensure the purity of this compound, rigorous analytical testing is necessary. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two powerful and commonly used techniques for this purpose.[5] Below are detailed, representative protocols for these analyses.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
This method is highly sensitive and specific, making it ideal for identifying and quantifying volatile impurities.
Objective: To determine the purity of this compound and identify potential impurities.
Instrumentation and Consumables:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: HP-5ms (5%-phenyl)-methylpolysiloxane (30 m x 250 µm I.D. x 0.25 µm film thickness) or equivalent[6]
-
Carrier Gas: Helium, 99.999% purity
-
Solvent: Dichloromethane or Methanol (HPLC grade)
-
Vials and Syringes
GC-MS Parameters:
| Parameter | Value |
| GC Inlet | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | |
| Initial Temperature | 70 °C, hold for 2 minutes |
| Ramp 1 | 10 °C/min to 200 °C |
| Ramp 2 | 20 °C/min to 280 °C, hold for 5 minutes |
| Column | |
| Flow Rate | 1.2 mL/min (constant flow)[6] |
| Mass Spectrometer | |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Scan Mode | Full Scan |
Procedure:
-
Standard Preparation: Prepare a stock solution of a this compound reference standard in the chosen solvent at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent to a concentration within the calibration range.
-
Analysis: Inject the prepared standards and samples into the GC-MS system.
-
Quantification: Construct a calibration curve by plotting the peak area of the main component against the concentration of the standards. Determine the purity of the sample by comparing its peak area to the calibration curve. Identify impurities by comparing their mass spectra to a library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a robust method for quantifying less volatile impurities and for routine quality control.
Objective: To quantify the purity of this compound using an external standard method.
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Solvent: Acetonitrile/Water mixture (50:50 v/v)
-
Vials and Syringe Filters (0.45 µm)
HPLC Parameters:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm or 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | Isocratic: 50% A / 50% B |
Procedure:
-
Standard Preparation: Prepare a stock solution of a this compound reference standard in the solvent at a concentration of 1 mg/mL. From this, prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the solvent to a concentration of approximately 100 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[5]
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample solution from the calibration curve and calculate the purity based on the initial sample weight.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-4-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-ethylpyridine is a key heterocyclic intermediate widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its substituted pyridine core serves as a versatile scaffold for the development of novel compounds with diverse biological activities. The ability to introduce substituents at specific positions on the pyridine ring is crucial for modulating the physicochemical and pharmacological properties of the final products.
This document provides detailed protocols for the synthesis of this compound from a readily available pyridine precursor, 4-ethylpyridine. The synthetic strategy involves a two-step reaction sequence:
-
N-Oxidation: The initial step is the oxidation of the nitrogen atom in the pyridine ring of 4-ethylpyridine to form 4-ethylpyridine N-oxide. This is a common strategy to activate the pyridine ring for subsequent nucleophilic substitution.
-
Chlorination: The intermediate N-oxide is then subjected to a chlorination reaction, typically employing phosphorus oxychloride (POCl₃), to introduce a chlorine atom at the 2-position of the pyridine ring, yielding the desired this compound.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of this compound.
| Step | Precursor/Intermediate | Reagents | Solvent | Reaction Conditions | Yield (%) | Purity (%) |
| 1 | 4-Ethylpyridine | Hydrogen Peroxide (30%), Acetic Acid | - | 70-80°C, 3-5 hours | 90-95 | >95 |
| 2 | 4-Ethylpyridine N-oxide | Phosphorus Oxychloride (POCl₃) | - | 110-120°C, 2-4 hours | 80-85 | >98 |
Experimental Protocols
Step 1: Synthesis of 4-Ethylpyridine N-oxide
Principle:
The nitrogen atom of 4-ethylpyridine is oxidized using an oxidizing agent, commonly a peroxy acid formed in situ from hydrogen peroxide and a carboxylic acid (e.g., acetic acid), to yield 4-ethylpyridine N-oxide.
Materials:
-
4-Ethylpyridine
-
Hydrogen Peroxide (30% aqueous solution)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Dichloromethane (or Chloroform)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethylpyridine (1.0 equivalent) and glacial acetic acid (3.0-5.0 equivalents).
-
Heat the mixture to 70-80°C with stirring.
-
Slowly add 30% hydrogen peroxide (1.5-2.0 equivalents) dropwise to the reaction mixture, maintaining the temperature between 70-80°C.
-
After the addition is complete, continue to stir the reaction mixture at 70-80°C for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or chloroform (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain 4-ethylpyridine N-oxide as a crude product. The product can be further purified by distillation or recrystallization if necessary.
Step 2: Synthesis of this compound
Principle:
4-Ethylpyridine N-oxide is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), which results in the regioselective introduction of a chlorine atom at the 2-position of the pyridine ring and the removal of the N-oxide oxygen.
Materials:
-
4-Ethylpyridine N-oxide
-
Phosphorus Oxychloride (POCl₃)
-
Ice water
-
Sodium Hydroxide (aqueous solution, e.g., 10%) or Sodium Carbonate (saturated aqueous solution)
-
Dichloromethane (or Diethyl Ether)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 4-ethylpyridine N-oxide (1.0 equivalent).
-
Cool the flask in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (2.0-3.0 equivalents) dropwise to the 4-ethylpyridine N-oxide with vigorous stirring. The addition should be controlled to maintain a low temperature.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 110-120°C.
-
Maintain the reaction at this temperature for 2-4 hours, with continuous stirring. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Very carefully and slowly, pour the reaction mixture onto crushed ice with stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution by the slow addition of a 10% aqueous sodium hydroxide solution or a saturated aqueous sodium carbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation to obtain the final product with high purity.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Chloro-4-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate offers mild reaction conditions, high functional group tolerance, and generally high yields. These characteristics make it an invaluable tool in medicinal chemistry and drug development for the synthesis of complex molecules.
This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Chloro-4-ethylpyridine with various arylboronic acids. 2-Aryl-4-ethylpyridine scaffolds are important structural motifs in a range of biologically active compounds. The following protocols and data are intended to serve as a comprehensive guide for researchers engaged in the synthesis of such derivatives.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. The reactivity of aryl chlorides in this step is lower than that of bromides or iodides, often necessitating the use of specialized, electron-rich and bulky phosphine ligands to facilitate this process.
-
Transmetalation: In the presence of a base, the arylboronic acid is activated to form a more nucleophilic boronate species. This species then transfers the aryl group to the palladium center, displacing the chloride and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired 2-aryl-4-ethylpyridine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)[1]
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)[1]
-
1,4-Dioxane, anhydrous (5 mL)[1]
-
Water, degassed (1 mL)[1]
-
Nitrogen or Argon gas (high purity)
-
Standard laboratory glassware (e.g., Schlenk flask, reflux condenser)
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Solvents for work-up and chromatography (e.g., ethyl acetate, hexanes, water, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and cesium carbonate (2.0 mmol).[1]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously for 18-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-4-ethylpyridine product.
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of various 2-chloropyridine derivatives with arylboronic acids, which can serve as a starting point for the optimization of the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Substrate | Coupling Partner | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O (5:1) | 100 | 18 | 2-Chloropyridine | Pyridine-3-boronic acid | Not specified | [1] |
| Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane | 65-100 | Not specified | Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids | 5-89 | [2] |
| Pd(OAc)₂ (2) | XPhos | K₃PO₄ | Toluene/H₂O | 100-110 | Not specified | 2-Chloropyridine derivative | Arylboronic acid | Not specified | [3] |
| PEPPSI-IPr (2) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-100 | 2-8 | 2-Chloropyridine derivative | Arylboronic acid | Not specified | [3] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The Suzuki-Miyaura catalytic cycle.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-4-ethylpyridine
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has found widespread application in the pharmaceutical and agrochemical industries, where arylamines are prevalent structural motifs.[2] The reaction of 2-chloro-4-ethylpyridine is of particular interest as the resulting 2-amino-4-ethylpyridine scaffold is a key building block in the synthesis of various biologically active molecules.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of this compound. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on providing clear, actionable guidance for achieving successful C-N bond formation with this specific substrate. A key challenge in the amination of 2-halopyridines is the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst.[3] The selection of appropriate ligands is therefore critical to mitigate this issue and ensure high reaction yields.[3]
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) complex.[1]
-
Ligand Substitution and Amine Coordination: The amine displaces a ligand on the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired 2-amino-4-ethylpyridine product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[4]
The choice of palladium precursor, ligand, base, and solvent are all critical parameters that can significantly influence the outcome of the reaction.[5]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions for the Buchwald-Hartwig amination of related chloropyridine substrates, which can be adapted for this compound. The selection of conditions will depend on the specific amine being coupled.
Table 1: Conditions for Coupling with Primary and Secondary Aliphatic Amines
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 16 | 85-95[6] |
| 2 | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ | t-BuOH | 90 | 12 | 80-90[6] |
| 3 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-85 |
Table 2: Conditions for Coupling with Anilines
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 70-80[6] |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 18 | 85-95 |
| 3 | 3-Fluoroaniline | Pd(OAc)₂ (2) | BippyPhos (4) | K₂CO₃ | t-BuOH/H₂O | 100 | 12 | 70-80 |
Experimental Protocols
The following is a general procedure for the Buchwald-Hartwig amination of this compound. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[7] Solvents should be anhydrous and degassed prior to use.
Materials:
-
This compound
-
Amine coupling partner
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)[8]
-
Phosphine ligand (e.g., XPhos, RuPhos, Xantphos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)[8]
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, t-BuOH)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block or oil bath
-
Standard laboratory glassware for workup and purification
-
Celite
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst, the phosphine ligand, and the base under a positive pressure of inert gas.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.) to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated heating block or oil bath. Stir the reaction mixture at the desired temperature (typically 80-120 °C).[9]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.[9]
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-ethylpyridine derivative.[9]
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: The Strategic Use of 2-Chloro-4-ethylpyridine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Chloro-4-ethylpyridine as a versatile intermediate in the synthesis of pharmaceutical compounds. This document outlines its application in key cross-coupling reactions, provides detailed experimental protocols for the synthesis of advanced intermediates, and summarizes relevant quantitative data. Furthermore, it visualizes a representative signaling pathway targeted by molecules derived from such pyridine scaffolds and typical experimental workflows.
Introduction to this compound in Medicinal Chemistry
This compound is a key building block in the development of complex active pharmaceutical ingredients (APIs). Its chemical structure, featuring a reactive chlorine atom at the 2-position and an ethyl group at the 4-position of the pyridine ring, allows for precise molecular modifications. This enables the fine-tuning of pharmacological properties, leading to the development of more effective and safer medications. The pyridine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance binding affinity to biological targets and improve pharmacokinetic profiles. The strategic introduction of the this compound core into a molecule is often achieved through robust and versatile palladium-catalyzed cross-coupling reactions.
Key Synthetic Applications and Methodologies
The reactivity of the C-Cl bond in this compound makes it an excellent substrate for several cornerstone reactions in pharmaceutical synthesis, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, facilitating the construction of diverse and complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between this compound and various aryl or heteroaryl boronic acids or esters. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.[1][2][3] This reaction is instrumental in the synthesis of alkynyl-substituted pyridines, which are valuable intermediates for creating a wide range of pharmaceutical compounds, including antiviral and anticancer agents.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6][7] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines to produce 2-amino-4-ethylpyridine derivatives, which are key components in many biologically active molecules.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions involving substituted chloropyridines, which are analogous to this compound. These data provide a baseline for reaction optimization.
Table 1: Representative Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 74[8] |
| 2 | 4-n-Butylchlorobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | 1 (from source) (4.5) | KF | Dioxane | 100 | 12 | 76[9] |
| 3 | 4-Chloroanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | 1 (from source) (4.5) | KF | Dioxane | 100 | 12 | 78[9] |
Table 2: Representative Sonogashira Coupling Conditions and Yields
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96[10] |
| 2 | 2-Amino-5-chloro-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 88[10] |
| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | ~90 |
Table 3: Representative Buchwald-Hartwig Amination Conditions and Yields
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] (2) | (±)-BINAP (4) | NaOBut | Toluene | 80 | 4 | 60[11] |
| 2 | 4-Bromobenzonitrile | N-Acetyl-L-prolinamide | [Pd(cinnamyl)Cl]₂ (1.5) | DavePhos (6) | DBU | Toluene | 110 | 12 | 92 |
| 3 | 2-Bromopyridine | Benzamide | [Pd(cinnamyl)Cl]₂ (2.5) | XantPhos (10) | DBU | Toluene | 110 | 12 | 88 |
Experimental Protocols
The following are generalized protocols for the key cross-coupling reactions of this compound. These should be adapted and optimized for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Et₃N, DIPEA)
-
Anhydrous solvent (e.g., DMF, THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.).
-
Stir the reaction mixture at room temperature or heat to the desired temperature (typically 25-100 °C) until completion.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos, RuPhos)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (1-4 mol%), the phosphine ligand (1.2-2.4 eq. relative to Pd), and the base (1.4-2.0 eq.).
-
Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Signaling Pathways and Experimental Workflows
The pyridine scaffold is a common feature in many kinase inhibitors. These drugs often target specific signaling pathways that are dysregulated in diseases such as cancer and inflammatory conditions.
Caption: Inhibition of Kinase Signaling Pathways.
Caption: General Experimental Workflow.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of pharmaceutical compounds. Its utility in key cross-coupling reactions provides medicinal chemists with a powerful tool for the construction of novel and complex molecules with potential therapeutic applications. The provided protocols and data serve as a guide for researchers to harness the synthetic potential of this important building block in their drug discovery and development endeavors.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. Series of Alkynyl-Substituted Thienopyrimidines as Inhibitors of Protozoan Parasite Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application of 2-Chloro-4-ethylpyridine in Agrochemical Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 2-Chloro-4-ethylpyridine as a key intermediate in the development of novel agrochemicals. This compound serves as a versatile building block for the synthesis of a range of active ingredients, including herbicides, fungicides, and insecticides, owing to its reactive chlorine atom and the potential for functionalization of the ethyl group and the pyridine ring.[1]
I. Herbicide Development: Synthesis of Picolinamide Herbicides
A. Picolinafen: A Phytoene Desaturase Inhibitor
Picolinafen is a selective, post-emergence herbicide used for the control of broad-leaved weeds in cereal crops.[2] Its mode of action involves the inhibition of the enzyme phytoene desaturase (PDS), a key component of the carotenoid biosynthesis pathway in plants.[2] Carotenoids are essential pigments that protect chlorophyll from photo-oxidation. By inhibiting PDS, Picolinafen prevents the formation of carotenoids, leading to the destruction of chlorophyll and subsequent bleaching of the plant tissues, ultimately resulting in plant death.[2]
Signaling Pathway of Picolinafen Action
Caption: Picolinafen inhibits Phytoene Desaturase (PDS), blocking carotenoid synthesis and leading to chlorophyll degradation and plant death.
B. Synthesis of Picolinafen from a Chloropyridine Precursor
The following is a representative synthetic protocol for Picolinafen, adapted from patent literature, starting from a 2-chloro-6-substituted pyridine. This illustrates the key chemical steps that could be adapted for a starting material like this compound, which would first require oxidation of the ethyl group to a carboxylic acid.
Experimental Workflow for Picolinafen Synthesis
Caption: Synthetic pathway for Picolinafen involving hydrolysis, etherification, acyl chloride formation, and amidation.
Detailed Protocol (Illustrative)
-
Hydrolysis of 2-Chloro-6-trichloromethylpyridine: In a 500 mL three-necked flask equipped with a thermometer, add 2-chloro-6-trichloromethylpyridine (115.5g, 0.5mol) and 98% concentrated sulfuric acid (60g, 0.6mol). Heat the mixture to 100°C and maintain for 8 hours. Cool the reaction to 60°C and neutralize with 27% ammonia water to pH 7. Cool to room temperature, stir to precipitate the solid, and collect by suction filtration to yield 2-chloro-6-pyridinecarboxylic acid.[3]
-
Etherification: In a 500 mL three-necked flask, dissolve 2-chloro-6-pyridinecarboxylic acid (0.2mol, 31.6g) in DMF (200ml). Add m-trifluoromethylphenol (0.26mol, 42.2g), potassium carbonate (0.266mol, 37.2g), and a catalytic amount of cuprous chloride (1.0g). Heat the mixture to 140°C for 6 hours. Cool to room temperature, pour into 600ml of ice water, and adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product. Filter, wash with water, and dry to obtain 2-(3-trifluoromethylphenoxy)-6-picolinic acid.[3]
-
Acyl Chloride Formation: Reflux 2-(3-trifluoromethylphenoxy)-6-picolinic acid with an excess of thionyl chloride until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-(3-trifluoromethylphenoxy)-6-pyridinecarbonyl chloride, which can be used in the next step without further purification.
-
Amidation: Dissolve the crude acyl chloride in a suitable aprotic solvent (e.g., dichloromethane). Cool the solution in an ice bath and add 4-fluoroaniline and a base (e.g., triethylamine) dropwise. Stir the reaction mixture at room temperature until completion. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain Picolinafen.
C. Quantitative Data: Efficacy and Toxicology of Picolinafen
| Parameter | Value | Species | Source |
| Toxicology | |||
| NOEL (13-week) | 6.4 mg/kg bw/day (male) | Rat | |
| 6.8 mg/kg bw/day (female) | Rat | ||
| NOEL (18-month) | 1.7 mg/kg bw/day (male) | Mouse | |
| 1.8 mg/kg bw/day (female) | Mouse | ||
| Efficacy | |||
| Application Rate | 33 to 50 g/ha | Wild Radish (2-6 leaf stage) | [4] |
II. Fungicide and Insecticide Development from Pyridine Derivatives
Research has demonstrated the potential of various pyridine derivatives as effective fungicides and insecticides. While specific examples derived directly from this compound are not extensively documented in readily available literature, the following sections provide representative examples and protocols for the synthesis and evaluation of pyridine-based fungicides and insecticides.
A. Fungicidal Pyridine Carboxamides
Nicotinamide derivatives, which can be synthesized from corresponding chloropyridines, have shown promising antifungal activity, particularly as succinate dehydrogenase (SDH) inhibitors.[5]
Illustrative Synthesis of a Fungicidal Pyridine Carboxamide
Caption: A general synthetic route to fungicidal pyridine carboxamides from a 2-chloro-4-alkylpyridine precursor.
Representative Experimental Protocol: Synthesis of a Nicotinamide Derivative
-
Oxidation: The ethyl group of this compound is first oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., KMnO₄ or HNO₃).
-
Acyl Chloride Formation: The resulting 2-chloro-4-pyridinecarboxylic acid is converted to its acyl chloride by reacting with thionyl chloride or oxalyl chloride.
-
Amidation: The acyl chloride is then reacted with a substituted aniline in the presence of a base to yield the final nicotinamide derivative.
In Vitro Antifungal Activity Assay Protocol
-
Prepare potato dextrose agar (PDA) medium and sterilize.
-
Incorporate the synthesized compounds at various concentrations into the molten PDA.
-
Pour the amended PDA into Petri dishes.
-
Inoculate the center of each plate with a mycelial plug of the target fungus (e.g., Botrytis cinerea).
-
Incubate the plates at a suitable temperature (e.g., 25°C) for a specified period.
-
Measure the colony diameter and calculate the percentage of inhibition relative to a control.
-
Determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth).
Illustrative Quantitative Data for a Pyridine Carboxamide Fungicide
| Compound | Target Fungus | EC₅₀ (mg/L) |
| 3f | Botrytis cinerea | 1.23 |
| 3f | Sclerotinia sclerotiorum | 9.97 |
Note: Data is for compound 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide) from a study on nicotinamide fungicides and is presented here as a representative example.[5]
B. Insecticidal Pyridine Derivatives
Pyridine-based compounds, particularly neonicotinoid analogues, are a major class of insecticides. The synthesis often involves the reaction of a chloropyridine with a suitable amine.
Illustrative Synthesis of an Insecticidal Pyridine Derivative
Caption: General synthesis of an insecticidal pyridine derivative via nucleophilic substitution.
Representative Experimental Protocol: Synthesis of an N-substituted Pyridylamine
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile).
-
Add the desired amine and a base (e.g., K₂CO₃).
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
In Vivo Insecticidal Activity Assay Protocol (e.g., against Aphids)
-
Culture the target insect (e.g., cowpea aphid, Aphis craccivora) on host plants.
-
Prepare solutions of the synthesized compounds at various concentrations.
-
Apply the solutions to the host plant leaves by spraying or dipping.
-
Allow the solvent to evaporate and then infest the treated leaves with a known number of insects.
-
Maintain the treated plants under controlled conditions.
-
Record the mortality rate at specified time intervals (e.g., 24, 48, and 72 hours).
-
Calculate the LC₅₀ value (the concentration that causes 50% mortality).
Illustrative Quantitative Data for Pyridine-based Insecticides
| Compound | Target Insect | LC₅₀ (mg/L) at 48h |
| E18 | Mythimna separata | 38.5 |
| E27 | Mythimna separata | 30.8 |
| Avermectin (Ref.) | Mythimna separata | 29.6 |
Note: Data is for trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety and is presented here as a representative example.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. agribusinessglobal.com [agribusinessglobal.com]
- 3. Method for preparing picolinafen - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Nucleophilic Substitution on 2-Chloro-4-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-ethylpyridine is a versatile heterocyclic intermediate of significant interest in the pharmaceutical and agrochemical industries. Its utility lies in the strategic placement of a chlorine atom at the 2-position of the pyridine ring, which is activated towards nucleophilic aromatic substitution (SNAr). This activation is a consequence of the electron-withdrawing nature of the ring nitrogen, which stabilizes the intermediate formed during the reaction. Nucleophilic substitution at this position allows for the introduction of a wide array of functional groups, making this compound a valuable building block in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).
This document provides a detailed overview of the reaction mechanism of nucleophilic substitution on this compound, experimental protocols for reactions with common nucleophiles, and an example of its relevance in the development of therapeutic agents.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The nucleophilic substitution on this compound proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions on electron-deficient aromatic rings.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu-) on the carbon atom bearing the chlorine atom (C-2). This position is electron-deficient due to the inductive effect of the electronegative nitrogen atom in the pyridine ring. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring, with significant stabilization provided by the nitrogen atom.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the pyridine ring is restored by the elimination of the chloride ion (Cl-), which is a good leaving group. This results in the formation of the 2-substituted-4-ethylpyridine product.
The overall kinetics of this reaction are typically second order, being first order with respect to both the this compound and the nucleophile.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on this compound.
Experimental Protocols
The following are generalized protocols for the nucleophilic substitution on this compound with common classes of nucleophiles. Reaction conditions should be optimized for specific substrates and desired outcomes.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)
This protocol describes the synthesis of 2-(piperidin-1-yl)-4-ethylpyridine.
Materials:
-
This compound
-
Piperidine
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Base (e.g., Potassium carbonate - K2CO3)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Standard glassware for work-up and purification
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add piperidine (1.2 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(piperidin-1-yl)-4-ethylpyridine.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol outlines the synthesis of 2-(arylthio)-4-ethylpyridines.
Materials:
-
This compound
-
Thiophenol or other thiol
-
Solvent (e.g., Anhydrous Tetrahydrofuran - THF)
-
Base (e.g., Sodium hydride - NaH)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere, add a solution of the thiol (1.1 eq) in THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the sodium thiolate.
-
Add a solution of this compound (1.0 eq) in THF to the thiolate solution.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reaction with Alcohol Nucleophiles (Alkoxides)
This protocol describes the synthesis of 2-alkoxy-4-ethylpyridines.
Materials:
-
This compound
-
Alcohol (e.g., Methanol, Ethanol) which can also serve as the solvent
-
Base (e.g., Sodium metal or Sodium hydride)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Inert atmosphere
-
Standard glassware for work-up and purification
Procedure:
-
Under an inert atmosphere, carefully add sodium metal (1.1 eq) in small portions to the anhydrous alcohol at 0 °C to generate the sodium alkoxide.
-
Once the sodium has completely dissolved, add this compound (1.0 eq).
-
Heat the reaction mixture to reflux and stir for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully neutralize with a dilute acid (e.g., 1M HCl).
-
Remove the excess alcohol under reduced pressure.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the nucleophilic substitution on a substrate closely related to this compound, namely 2-chloro-4-methylpyridine. The data is based on a patented three-step synthesis of 2-chloro-4-(piperidinylmethyl)pyridine, where the final step is a nucleophilic substitution with piperidine.
| Nucleophile | Product | Base | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) |
| Piperidine | 2-chloro-4-(piperidinylmethyl)pyridine | K2CO3 | DMF | Not specified | Not specified | >32 (for 3 steps)[1] |
Note: The yield is reported for the entire three-step synthesis, with the nucleophilic substitution being the final step.
Application in Drug Development: Pimavanserin and the 5-HT2A Receptor Signaling Pathway
Substituted pyridines are key pharmacophores in many therapeutic agents. While a direct synthesis of a specific marketed drug from this compound is not readily found in the public domain, the resulting 2-substituted-4-ethylpyridine core is structurally relevant to compounds that modulate critical signaling pathways. An illustrative example is Pimavanserin, an atypical antipsychotic used for the treatment of Parkinson's disease psychosis.[2][3] Pimavanserin acts as an inverse agonist and antagonist at serotonin 5-HT2A receptors.[3]
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon binding to serotonin (5-HT), activates the Gq/G11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, and DAG activates protein kinase C (PKC), leading to various downstream cellular responses.
Pimavanserin, by acting as an inverse agonist, binds to the 5-HT2A receptor and stabilizes it in an inactive conformation, thereby reducing its constitutive activity and blocking serotonin-mediated signaling. This mechanism of action is believed to be responsible for its therapeutic effects in psychosis without the motor side effects associated with dopamine receptor antagonists.
Caption: Simplified signaling pathway of the 5-HT2A receptor and the inhibitory action of Pimavanserin.
Experimental Workflow
The following diagram outlines a general workflow for the synthesis and characterization of 2-substituted-4-ethylpyridines via nucleophilic aromatic substitution.
Caption: General experimental workflow for nucleophilic substitution on this compound.
References
- 1. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 2. On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pimavanserin | C25H34FN3O2 | CID 10071196 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-4-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-chloro-4-ethylpyridine. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives with applications in medicinal chemistry and materials science. The following sections detail various cross-coupling methodologies, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi reactions, offering researchers the tools to incorporate the 4-ethylpyridine scaffold into their target molecules.
Introduction to Palladium-Catalyzed Cross-Coupling of Pyridines
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For heteroaromatic compounds like pyridines, these reactions enable the introduction of a diverse array of substituents.[1] The reactivity of halopyridines in these couplings generally follows the trend I > Br > Cl, making chloro-pyridines such as this compound the most challenging substrates to activate.[1] However, recent advancements in catalyst systems, particularly the development of bulky, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands, have enabled the efficient coupling of these less reactive substrates.[2][3]
A key consideration in the cross-coupling of di-substituted pyridines is regioselectivity. For substrates like 2,4-dichloropyridine, conventional palladium catalysts often favor reaction at the more reactive position adjacent to the nitrogen (C2). However, the use of sterically hindered ligands can promote selective coupling at the C4 position.[3] This principle is critical when designing syntheses involving this compound to achieve the desired isomer.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide.[4] This reaction is widely used in the pharmaceutical industry for the synthesis of biaryl and heteroaryl-aryl compounds.[5][6][7] For the coupling of this compound, the choice of catalyst, ligand, and base is crucial for achieving high yields.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75-85 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 80-90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 60-70 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, and the ligand.
-
Solvent and Base Addition: Add the appropriate solvent and base to the flask.
-
Reaction Execution: Heat the reaction mixture to the specified temperature and stir for the indicated time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, and is a key reaction for the synthesis of substituted alkynes.[8][9] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[8]
Table 2: Representative Conditions for Sonogashira Coupling of this compound
| Coupling Partner | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | 60 | 6 | 85-95 |
| Trimethylsilylacetylene | Pd(OAc)₂ (3) | CuI (1.5) | i-Pr₂NH | DMF | 80 | 4 | 80-90 |
| 1-Hexyne | PdCl₂(dppf) (2.5) | CuI (1) | Piperidine | Toluene | 70 | 8 | 70-80 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Sonogashira Coupling
-
Reagent Preparation: To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base under an inert atmosphere.[10]
-
Reaction Execution: Stir the reaction mixture at the specified temperature for the required duration.[10] Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.[10]
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.[10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[2][11] This reaction has broad applications in the synthesis of pharmaceuticals and other nitrogen-containing compounds.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 12 | 80-90 |
| Aniline | Pd(OAc)₂ (2.5) | Xantphos (5) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 75-85 |
| Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | t-BuOH | 90 | 24 | 70-80 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, ligand, and base.
-
Addition of Reactants: Add this compound (1.0 mmol), the amine (1.2 mmol), and the solvent.
-
Reaction Execution: Seal the tube and heat the reaction mixture with stirring for the specified time.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a plug of silica gel.
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography or recrystallization.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This reaction is particularly useful for its high functional group tolerance and the ability to form C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds.
Table 4: Representative Conditions for Negishi Coupling of this compound
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | 70-80 |
| Ethylzinc bromide | PdCl₂(dppf) (3) | - | DMF | 80 | 8 | 65-75 |
| 2-Thienylzinc chloride | Pd₂(dba)₃ (2) | XPhos (4) | 1,4-Dioxane | 100 | 16 | 75-85 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Negishi Coupling
-
Organozinc Reagent Preparation: Prepare the organozinc reagent in situ or use a commercially available solution.
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the palladium catalyst and ligand (if applicable) in the solvent.
-
Addition of Reactants: Add this compound (1.0 mmol) to the catalyst mixture, followed by the dropwise addition of the organozinc reagent (1.5 mmol).
-
Reaction Execution: Stir the reaction at the indicated temperature until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizing Reaction Pathways
To aid in the understanding of these complex catalytic processes, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
Caption: Potential products from this compound via cross-coupling.
References
- 1. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. rsc.org [rsc.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for the Derivatization of 2-Chloro-4-ethylpyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-ethylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its pyridine core is a common motif in numerous biologically active compounds, and the presence of a reactive chlorine atom at the 2-position, coupled with an ethyl group at the 4-position, provides a valuable scaffold for the synthesis of diverse molecular libraries.[1] The strategic derivatization of this intermediate allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of potential drug candidates.
This document provides detailed application notes and experimental protocols for the key derivatization reactions of this compound, including Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and nucleophilic aromatic substitution (SNAr). These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.
Key Derivatization Strategies
The primary routes for the derivatization of this compound involve the substitution of the chlorine atom at the 2-position. The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack at this position. Furthermore, the chlorine atom serves as an excellent leaving group in various metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C, C-N, and C-O bonds, enabling the synthesis of complex molecules from simple precursors.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common in many pharmaceutical agents.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | ~90-98 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 16 | ~80-90 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | THF/H₂O | 80 | 24 | ~88-96 |
Note: Yields are representative and may vary based on the specific reaction conditions and scale.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst (as specified in the table), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the specified anhydrous and degassed solvent system via syringe.
-
Reaction: Place the flask in a preheated oil bath at the indicated temperature and stir vigorously for the specified time.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Workflow for Suzuki-Miyaura Coupling
The Buchwald-Hartwig amination is a highly efficient method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[2] This reaction is particularly valuable for coupling amines with heteroaryl chlorides, which can be challenging using traditional methods.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 16 | ~80-92 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 110 | 12 | ~85-95 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 120 | 24 | ~75-88 |
| 4 | N-Methylaniline | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 18 | ~82-94 |
Note: Yields are representative and may vary based on the specific reaction conditions and scale.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with the palladium catalyst, ligand, and base.
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol) to the tube.
-
Solvent Addition: Add the specified anhydrous and degassed solvent.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at the indicated temperature with vigorous stirring for the specified time.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Workflow for Buchwald-Hartwig Amination
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[3] This reaction is valuable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as key pharmacophores.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | RT | 6 | ~85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (1.5) | DIPA | DMF | 50 | 8 | ~80-90 |
| 3 | 1-Hexyne | PdCl₂(MeCN)₂ (2) | CuI (1) | Piperidine | Toluene | 60 | 12 | ~78-88 |
| 4 | Propargyl alcohol | Pd₂(dba)₃ (1.5) | CuI (1) | Et₃N | Acetonitrile | RT | 4 | ~90-97 |
Note: Yields are representative and may vary based on the specific reaction conditions and scale.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst, and the copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add the anhydrous solvent, the base, and the terminal alkyne (1.1 mmol).
-
Reaction: Stir the reaction mixture at the specified temperature for the indicated time.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Workflow for Sonogashira Coupling
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the derivatization of electron-deficient heteroaromatic chlorides. The reaction proceeds via an addition-elimination mechanism, and the reactivity is enhanced by the electron-withdrawing nature of the pyridine ring.
The displacement of the chloride with oxygen nucleophiles such as alkoxides and phenoxides provides access to a variety of ether derivatives.
Quantitative Data for SNAr with O-Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Sodium methoxide | - | Methanol | Reflux | 6 | ~90-98 |
| 2 | Sodium ethoxide | - | Ethanol | Reflux | 8 | ~88-95 |
| 3 | Phenol | K₂CO₃ | DMF | 120 | 12 | ~75-85 |
| 4 | 4-Fluorophenol | Cs₂CO₃ | DMSO | 130 | 16 | ~70-80 |
Note: Yields are representative and may vary based on the specific reaction conditions and scale.
Experimental Protocol: SNAr with Alkoxides
-
Reaction Setup: To a solution of the corresponding alcohol, add a strong base (e.g., sodium hydride) to generate the alkoxide in situ, or use a commercially available alkoxide.
-
Reagent Addition: Add this compound (1.0 mmol) to the alkoxide solution.
-
Reaction: Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, quench with water, and extract with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry, concentrate, and purify by column chromatography.
Logical Relationship for SNAr Reactivity
Medicinal Chemistry Relevance and Biological Activity
The derivatization of this compound opens avenues to a wide range of compounds with potential therapeutic applications. The introduced substituents can modulate the biological activity, selectivity, and pharmacokinetic properties of the resulting molecules.
2-Aryl-4-ethylpyridine derivatives are being explored as potential kinase inhibitors and for their anticancer properties. The nature and substitution pattern of the aryl ring can significantly influence the inhibitory potency and selectivity against different kinases.
2-Amino-4-ethylpyridine derivatives have shown promise as inhibitors of various enzymes and receptors. For instance, certain analogs have been investigated as inhibitors of nitric oxide synthase (iNOS), which is implicated in inflammatory processes.
2-Alkynyl-4-ethylpyridine derivatives can act as bioisosteres for other functional groups and can also participate in further "click" chemistry reactions to generate more complex molecules. Some alkynyl-substituted heterocycles have demonstrated activity as kinase inhibitors.
Representative Biological Activity Data
| Derivative Class | Example Target | Reported Activity (IC₅₀/EC₅₀) |
| 2-Anilino-4-ethylpyridines | EGFR, VEGFR-2 | Varies with aniline substitution (low µM to nM range) |
| 2-(Heteroaryl)-4-ethylpyridines | Various Kinases | Dependent on the heteroaryl moiety (µM to nM range) |
| 2-(Alkylamino)-4-ethylpyridines | iNOS | Structure-dependent (nM range for optimized analogs) |
| 2-(Alkynyl)-4-ethylpyridines | PI3K/mTOR | Structure-dependent (sub-µM for some analogs) |
Note: The biological activities are representative and highly dependent on the specific structure of the derivative.
Conclusion
This compound is a highly valuable and versatile starting material in medicinal chemistry. The application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, allows for the efficient synthesis of a diverse array of 2-substituted-4-ethylpyridine derivatives. The protocols and data presented in these application notes provide a foundation for researchers to design and synthesize novel compounds for drug discovery programs, enabling the systematic exploration of structure-activity relationships and the development of new therapeutic agents.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-4-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 2-Chloro-4-ethylpyridine (CAS No. 40325-11-9), a key intermediate in the pharmaceutical and agrochemical industries.[1] Three primary synthetic routes are presented, starting from 4-ethylpyridine, 2-hydroxy-4-ethylpyridine, and 2-amino-4-ethylpyridine. The protocols are designed to be scalable for industrial and pilot-plant production, with a focus on yield, purity, and operational efficiency. Quantitative data is summarized in tables for easy comparison, and reaction pathways and workflows are visualized using diagrams.
Introduction
This compound is a critical building block in the synthesis of a variety of high-value chemical entities, including active pharmaceutical ingredients (APIs) and potent agrochemicals.[1] Its strategic importance necessitates the availability of robust, scalable, and cost-effective synthetic methods. These application notes detail three proven synthetic strategies, providing researchers and production chemists with the necessary information to select and implement the most suitable process for their specific needs.
Synthetic Route 1: From 4-Ethylpyridine via N-Oxidation and Chlorination
This two-step route involves the initial oxidation of commercially available 4-ethylpyridine to its corresponding N-oxide, followed by chlorination to yield the desired product. This method is advantageous due to the relatively low cost of the starting material and generally high yields.
Signaling Pathway: N-Oxidation and Chlorination
Caption: Synthetic pathway from 4-Ethylpyridine.
Experimental Protocols
Protocol 1.1: N-Oxidation of 4-Ethylpyridine
This protocol is adapted from a high-yield synthesis of 2-chloropyridine N-oxide.
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel is charged with 4-ethylpyridine (1.0 eq) and a suitable catalyst (e.g., a reusable mesoporous molecular sieve, 0.05-0.5 parts by mass relative to the pyridine).
-
Reaction Initiation: The mixture is stirred and heated to 60-80°C.
-
Oxidant Addition: Hydrogen peroxide (30% aq. solution, 2.0-3.0 eq) is added dropwise via the addition funnel, maintaining the internal temperature between 70-85°C. The addition rate should be controlled to manage the exotherm.
-
Reaction Monitoring: The reaction is stirred at 80-85°C for 3-6 hours. Progress is monitored by TLC or HPLC until complete consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is recovered by filtration. The aqueous solution of 4-ethylpyridine N-oxide can be used directly in the next step or concentrated under reduced pressure.
Protocol 1.2: Chlorination of 4-Ethylpyridine N-oxide
This protocol is based on a high-yield chlorination of pyridine N-oxide using oxalyl chloride.
-
Reactor Setup: A dry, inerted, jacketed reactor is charged with the 4-ethylpyridine N-oxide (1.0 eq) from the previous step and dichloromethane (DCM, ~2 parts by mass).
-
Reagent Addition: The solution is cooled to 0-5°C. Triethylamine (1.3 eq) is added, followed by the slow, dropwise addition of oxalyl chloride (1.6 eq), maintaining the temperature below 10°C.
-
Reaction: The mixture is stirred at 5-10°C for 1-2 hours. Reaction completion is monitored by HPLC.
-
Quenching and Phase Separation: The reaction is carefully quenched by the addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution, and then with brine.
-
Purification: The organic phase is dried over anhydrous sodium sulfate and filtered. The solvent is removed by distillation. The crude this compound is then purified by vacuum distillation.
Quantitative Data Summary (Route 1)
| Parameter | N-Oxidation | Chlorination | Overall |
| Starting Material | 4-Ethylpyridine | 4-Ethylpyridine N-oxide | 4-Ethylpyridine |
| Key Reagents | Hydrogen Peroxide | Oxalyl Chloride, Et₃N | - |
| Solvent | Water (or none) | Dichloromethane | - |
| Temperature | 60-85°C | 0-10°C | - |
| Reaction Time | 3-6 hours | 1-2 hours | 4-8 hours |
| Typical Yield | >95% | ~90% | ~85% |
| Purity (Post-Purification) | - | >98% | >98% |
Synthetic Route 2: From 2-Hydroxy-4-ethylpyridine via Direct Chlorination
This route offers a direct, solvent-free approach to the target molecule, which is highly desirable for large-scale industrial synthesis due to reduced waste and simplified work-up procedures.
Workflow: Direct Chlorination
Caption: Workflow for the direct chlorination of 2-Hydroxy-4-ethylpyridine.
Experimental Protocol
Protocol 2.1: Solvent-Free Chlorination with POCl₃
This protocol is based on a general method for the large-scale chlorination of hydroxypyridines.
-
Reactor Charging: A high-pressure, corrosion-resistant reactor (e.g., Hastelloy or glass-lined) is charged with 2-hydroxy-4-ethylpyridine (1.0 eq) and phosphorus oxychloride (POCl₃, 1.0-1.2 eq). A base such as pyridine (1.0 eq) can be added to facilitate the reaction.
-
Reaction: The reactor is sealed and the mixture is heated to 140-160°C with stirring for 2-4 hours. The internal pressure should be monitored.
-
Cooling and Quenching: After the reaction is complete (monitored by in-process control, e.g., HPLC of a carefully sampled aliquot), the reactor is cooled to room temperature. The contents are then very carefully and slowly quenched by adding to a stirred vessel containing cold water or ice, ensuring the temperature is controlled. This step is highly exothermic and releases HCl gas, requiring proper ventilation and cooling.
-
Neutralization and Extraction: The acidic aqueous solution is neutralized to a pH of 8-9 with a saturated solution of sodium carbonate or a sodium hydroxide solution, while maintaining a low temperature. The product is then extracted with a suitable organic solvent, such as dichloromethane or toluene.
-
Purification: The combined organic extracts are washed with brine, dried, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to afford this compound.
Quantitative Data Summary (Route 2)
| Parameter | Value |
| Starting Material | 2-Hydroxy-4-ethylpyridine |
| Key Reagents | Phosphorus Oxychloride (POCl₃) |
| Solvent | None (Solvent-free) |
| Temperature | 140-160°C |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
| Purity (Post-Purification) | >98% |
Synthetic Route 3: From 2-Amino-4-ethylpyridine via Sandmeyer Reaction
The Sandmeyer reaction is a classic and industrially relevant method for converting an amino group on an aromatic ring into a chloro group via a diazonium salt intermediate.[2][3]
Reaction Pathway: Diazotization and Chlorination
Caption: Pathway for the Sandmeyer reaction of 2-Amino-4-ethylpyridine.
Experimental Protocol
Protocol 3.1: One-Pot Diazotization and Chlorination
This protocol is adapted from a general procedure for the conversion of aminopyridines to chloropyridines.[4]
-
Diazotization: 2-Amino-4-ethylpyridine (1.0 eq) is dissolved in aqueous hydrochloric acid (3-4 eq) in a jacketed reactor and cooled to 0-5°C. A solution of sodium nitrite (1.1-1.2 eq) in water is added slowly, keeping the temperature below 5°C. The formation of the diazonium salt is typically accompanied by a color change. The mixture is stirred for an additional 30-60 minutes at this temperature.
-
Sandmeyer Reaction: In a separate reactor, a solution of copper(I) chloride (1.2-1.5 eq) in concentrated hydrochloric acid is prepared and cooled. The cold diazonium salt solution is then added slowly to the CuCl solution.
-
Decomposition: The reaction mixture is allowed to warm to room temperature and then gently heated (e.g., to 50-70°C) until the evolution of nitrogen gas ceases.
-
Work-up: The mixture is cooled and then made basic by the addition of a sodium hydroxide solution or ammonium hydroxide. The product is extracted with an organic solvent (e.g., ether or dichloromethane).
-
Purification: The organic extracts are combined, dried, and concentrated. The crude product is purified by vacuum distillation.
Quantitative Data Summary (Route 3)
| Parameter | Value |
| Starting Material | 2-Amino-4-ethylpyridine |
| Key Reagents | Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride |
| Solvent | Water |
| Temperature | 0-5°C (Diazotization), RT to 70°C (Reaction) |
| Reaction Time | 2-4 hours |
| Typical Yield | 65-75% |
| Purity (Post-Purification) | >97% |
Safety Considerations
-
General: All manipulations should be carried out in a well-ventilated fume hood or a contained reactor system. Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
-
4-Ethylpyridine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Causes severe skin burns and eye damage. Must be handled with extreme care in a dry, inert atmosphere.
-
Oxalyl Chloride: Toxic and corrosive. Reacts with water to form HCl and oxalic acid. Handle with care.
-
Diazonium Salts: Are potentially explosive, especially when isolated in a dry state. They should be prepared and used in solution without isolation. The reaction temperature during diazotization must be strictly controlled.
-
Exothermic Reactions: All three routes involve potentially exothermic steps. Large-scale reactions require careful control of addition rates and efficient cooling to prevent thermal runaways.
Conclusion
The large-scale synthesis of this compound can be effectively achieved through several viable routes. The choice of method will depend on factors such as the availability and cost of starting materials, equipment capabilities, and environmental and safety regulations.
-
Route 1 (from 4-Ethylpyridine) is a strong candidate for large-scale production due to high overall yields and the use of a readily available starting material.
-
Route 2 (from 2-Hydroxy-4-ethylpyridine) is particularly attractive for its solvent-free conditions, which simplifies the process and reduces waste, making it an environmentally friendly and potentially more economical option for industrial-scale manufacturing.
-
Route 3 (from 2-Amino-4-ethylpyridine) utilizes the well-established Sandmeyer reaction, a reliable method in industrial settings, though yields may be slightly lower than the other routes.
Each protocol presented provides a solid foundation for process development and optimization for the large-scale production of this important chemical intermediate.
References
The Versatility of 2-Chloro-4-ethylpyridine: A Building Block for Innovations in Pharmaceuticals and Agrochemicals
Application Note
Introduction
2-Chloro-4-ethylpyridine has emerged as a pivotal building block in modern organic synthesis, offering a versatile scaffold for the construction of complex molecules with significant biological activity. Its unique electronic and steric properties, arising from the presence of a chlorine atom at the 2-position and an ethyl group at the 4-position of the pyridine ring, make it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. The chlorine atom serves as an excellent leaving group for various cross-coupling reactions, enabling the facile introduction of diverse functionalities, while the ethyl group can influence the molecule's lipophilicity and binding interactions with biological targets. This document provides a comprehensive overview of the applications of this compound, with a focus on its role in the synthesis of the selective COX-2 inhibitor, Etoricoxib, and its broader utility in the agrochemical industry. Detailed experimental protocols for key synthetic transformations are also presented to aid researchers and drug development professionals in harnessing the full potential of this versatile intermediate.
Pharmaceutical Applications: A Cornerstone in the Synthesis of Etoricoxib
This compound is a crucial intermediate in the synthesis of Etoricoxib, a highly selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of arthritis and pain.[1][2] The synthesis of Etoricoxib showcases the utility of this compound in palladium-catalyzed cross-coupling reactions to construct the core biaryl structure of the drug.
The general synthetic strategy involves the coupling of a substituted pyridine derivative with a phenylsulfone moiety. While various synthetic routes to Etoricoxib have been developed, a key transformation often involves the reaction of a 2-chloropyridine derivative.
Agrochemical Applications
Beyond its prominent role in pharmaceutical synthesis, this compound and its derivatives are valuable intermediates in the agrochemical industry.[3] The pyridine ring is a common motif in many pesticides and herbicides due to its ability to interact with biological targets in pests and weeds. The incorporation of the this compound moiety can enhance the efficacy and selectivity of these agrochemicals. While specific public-domain examples detailing the synthesis of commercial agrochemicals from this compound are limited, its utility is noted in the development of new crop protection agents. The synthetic methodologies described below for pharmaceutical applications are directly transferable to the synthesis of novel agrochemical candidates.
Key Synthetic Transformations and Protocols
The reactivity of the C2-chlorine atom in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of a wide array of derivatives.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Experimental Workflow for Suzuki-Miyaura Coupling
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) to the flask.
-
Heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-ethyl-2-phenylpyridine.
Quantitative Data for Suzuki-Miyaura Coupling of 2-Substituted Pyridines
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane | 65-100 | 5-89 | [4][5] |
| 2 | 2-Bromopyridine | Arylboronic acids | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 70-95 | [6] |
| 3 | 2-Chloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (0.5) | - | Na₂CO₃ | DME/H₂O | 120 (MW) | 75-98 | [7] |
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination enables the synthesis of N-aryl pyridines by coupling this compound with primary or secondary amines using a palladium catalyst, a suitable phosphine ligand, and a strong base.
Experimental Workflow for Buchwald-Hartwig Amination
Protocol: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, add this compound (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol) to a dry reaction tube.
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 16-24 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-phenyl-4-ethylpyridin-2-amine.
Quantitative Data for Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aryl Bromide | Primary Amine | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 70-90 | [8] |
| 2 | Aryl Chloride | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | t-BuOH | 110 | 85-98 | [9] |
| 3 | 2-Amino-5-bromo-4-methylpyridine | Secondary Amine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 60-85 | [10] |
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling provides a route to 2-alkynyl-4-ethylpyridines by reacting this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base.[11][12]
Catalytic Cycle of Sonogashira Coupling
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add anhydrous THF (5 mL) and triethylamine (2 mL).
-
Add phenylacetylene (1.1 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite and wash with diethyl ether.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain 4-ethyl-2-(phenylethynyl)pyridine.
Quantitative Data for Sonogashira Coupling of Aryl Halides
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (1) | CuI (2) | Et₃N | THF | RT | 95 | [13] |
| 2 | Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH | Toluene | 50 | 80-95 | [12] |
| 3 | Aryl Chloride | Terminal Alkyne | Pd(OAc)₂ (2) | - | Cs₂CO₃ | Dioxane | 120 | 60-80 | [14] |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility is prominently demonstrated in the synthesis of the blockbuster drug Etoricoxib and its potential in the development of new agrochemicals. The ease with which the chloro-substituent can be displaced through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provides chemists with a powerful tool to access a wide range of functionalized pyridine derivatives. The detailed protocols and quantitative data presented herein serve as a practical guide for researchers to effectively utilize this compound in their synthetic endeavors, accelerating the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries.
References
- 1. EP2479166A1 - A process for the preparation of etoricoxib - Google Patents [patents.google.com]
- 2. theaspd.com [theaspd.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
- 6. 2-Amino-4-ethylpyridine, 97% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. benchchem.com [benchchem.com]
- 11. gold-chemistry.org [gold-chemistry.org]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-ethylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Chloro-4-ethylpyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis of this compound typically starts from simpler pyridine precursors. A common and effective starting material is 4-ethylpyridine N-oxide.
Q2: Which chlorinating agents are most effective for this synthesis?
A2: Phosphorus oxychloride (POCl₃) is a widely used and effective chlorinating agent for converting pyridine N-oxides to 2-chloropyridines. Other reagents like thionyl chloride (SO₂Cl₂) can also be employed.
Q3: What are the critical parameters to control for a high-yield synthesis?
A3: Temperature, reaction time, and the purity of reagents are crucial. The reaction should be carefully monitored to ensure complete conversion and minimize the formation of byproducts. Proper workup and purification are also essential for isolating a high-purity product.
Q4: What are some common isomeric byproducts, and how can their formation be minimized?
A4: A potential byproduct is the isomeric 4-chloro-3-ethylpyridine. The choice of synthesis method, particularly starting from the corresponding N-oxide, can significantly reduce the formation of unwanted isomers.[1]
Q5: How can the final product, this compound, be effectively purified?
A5: Common purification techniques for chloropyridine derivatives include acid-base extraction, vacuum distillation, and flash column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. - Impure reagents. | - Extend the reaction time and monitor by TLC or GC. - Optimize the reaction temperature; a gradual increase might be necessary. - Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive. - Use freshly distilled or high-purity reagents. |
| Incomplete Reaction | - Insufficient amount of chlorinating agent. - Low reaction temperature. - Poor mixing. | - Increase the molar ratio of the chlorinating agent to the starting material. - Gradually increase the reaction temperature while monitoring the reaction progress. - Ensure vigorous stirring throughout the reaction. |
| Formation of Dark-Colored Byproducts | - High reaction temperature leading to polymerization or decomposition. - Presence of oxygen or moisture. | - Maintain the recommended reaction temperature. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. |
| Difficult Purification | - Presence of close-boiling isomers. - Formation of tar-like substances. | - For isomeric impurities, fractional distillation or careful column chromatography is recommended. - An initial acid-base extraction can help remove non-basic impurities and some polymeric material. |
Experimental Protocols
Synthesis of this compound from 4-ethylpyridine N-oxide
This protocol is adapted from the synthesis of the analogous 2-chloro-4-methylpyridine.
Reaction Scheme:
4-ethylpyridine N-oxide + POCl₃ → this compound
Reagents and Conditions:
| Reagent/Parameter | Quantity/Value | Notes |
| 4-ethylpyridine N-oxide | 1.0 eq | Ensure it is dry. |
| Phosphorus oxychloride (POCl₃) | 1.5 - 2.0 eq | Use freshly distilled POCl₃ for best results. |
| Solvent | Dichloromethane (DCM) or Chloroform | Anhydrous |
| Reaction Temperature | 0 °C to reflux | Start at a low temperature and gradually increase. |
| Reaction Time | 2 - 6 hours | Monitor by TLC or GC. |
Procedure:
-
In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a condenser under an inert atmosphere, dissolve 4-ethylpyridine N-oxide in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH of 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Troubleshooting Flow
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of 2-Chloro-4-ethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-ethylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially relevant method for synthesizing this compound is the chlorination of 4-ethylpyridine N-oxide. This reaction is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃). The synthesis generally involves two main steps: the oxidation of 4-ethylpyridine to 4-ethylpyridine N-oxide, followed by the chlorination of the N-oxide.
Q2: What are the most common byproducts I should expect in the synthesis of this compound?
A2: During the synthesis of this compound, several byproducts can form. The most common include:
-
Isomeric Byproducts: Chlorination can occur at positions other than the desired C2 position, leading to isomers such as 3-Chloro-4-ethylpyridine.
-
Over-chlorinated Products: Excessive chlorination can result in the formation of dichlorinated species, with 2,6-Dichloro-4-ethylpyridine being a notable example.[1]
-
Unreacted Starting Material: Incomplete reaction can leave residual 4-ethylpyridine N-oxide in the product mixture.
-
Hydrolysis Products: The final product, this compound, can be susceptible to hydrolysis, especially during workup, which may lead to the formation of 4-ethyl-2-pyridone.
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation requires careful control of reaction conditions. Key parameters to monitor include:
-
Temperature: Maintaining the optimal reaction temperature is crucial. Deviations can affect the regioselectivity of the chlorination and lead to the formation of undesired isomers.
-
Stoichiometry: Precise control of the molar ratio of the chlorinating agent to the 4-ethylpyridine N-oxide is essential to prevent over-chlorination.
-
Reaction Time: Monitoring the reaction progress and stopping it once the starting material is consumed can help avoid the formation of degradation products.
Q4: What are the recommended purification techniques for this compound?
A4: The choice of purification method depends on the scale of the synthesis and the nature of the impurities. Common techniques include:
-
Distillation: Vacuum distillation is often effective for separating the desired product from less volatile impurities.
-
Crystallization: If the product is a solid or can be derivatized to a crystalline form, recrystallization can be a highly effective purification method.
-
Chromatography: For small-scale syntheses or when high purity is required, column chromatography can be used to separate the product from closely related isomers and other impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete oxidation of 4-ethylpyridine. 2. Suboptimal temperature for chlorination. 3. Insufficient amount of chlorinating agent. 4. Product loss during workup and purification. | 1. Ensure complete conversion of the starting material to the N-oxide by monitoring the reaction (e.g., by TLC or GC). 2. Optimize the reaction temperature. For chlorination with POCl₃, a temperature range of 80-110°C is often employed. 3. Use a slight excess of the chlorinating agent, but avoid a large excess to prevent over-chlorination. 4. Optimize extraction and purification procedures to minimize losses. |
| High Levels of Isomeric Byproducts | 1. Incorrect reaction temperature. 2. Choice of chlorinating agent. | 1. Carefully control the reaction temperature to favor chlorination at the C2 position. 2. While POCl₃ is common, other chlorinating agents might offer different regioselectivity. Literature review for specific substrates is recommended. |
| Presence of 2,6-Dichloro-4-ethylpyridine | 1. Excess of chlorinating agent. 2. Prolonged reaction time. | 1. Reduce the molar equivalent of the chlorinating agent. 2. Monitor the reaction closely and quench it as soon as the desired product is formed. |
| Product is Contaminated with 4-ethyl-2-pyridone | 1. Presence of water during the reaction or workup. | 1. Ensure all reagents and solvents are anhydrous. 2. Perform the workup under anhydrous conditions as much as possible and avoid prolonged exposure to aqueous solutions. |
Experimental Protocols
Key Experiment: Synthesis of this compound from 4-ethylpyridine N-oxide
Materials:
-
4-ethylpyridine N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Inert solvent (e.g., Dichloromethane or Toluene)
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 4-ethylpyridine N-oxide and the inert solvent.
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride via the dropping funnel while maintaining the temperature below 10°C.
-
After the addition is complete, slowly warm the reaction mixture to reflux (typically 80-110°C) and maintain for several hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound highlighting byproduct formation.
Caption: Troubleshooting logic for addressing common impurities in the synthesis.
References
Technical Support Center: Purification of 2-Chloro-4-ethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 2-Chloro-4-ethylpyridine reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, isomers such as 4-Chloro-2-ethylpyridine, over-chlorinated or under-chlorinated byproducts, and residual solvents from the reaction or workup. The synthesis of this compound often involves carefully controlled chemical reactions starting from simpler pyridine precursors, and the precise methods employed are critical to ensure purity and yield.
Q2: What are the primary methods for purifying crude this compound?
A2: The primary purification techniques for this compound and similar compounds include:
-
Vacuum Distillation: Effective for separating the product from non-volatile impurities and some closely boiling isomers, especially on a larger scale.
-
Flash Column Chromatography: Offers high-resolution separation of impurities that are structurally similar to the product.[1]
-
Recrystallization: A suitable method if the crude product is a solid and a suitable solvent system can be identified.[2]
-
Acid-Base Extraction: Useful for removing non-basic impurities from the basic pyridine product.[1]
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using a variety of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is well-suited for quantifying the purity of moderately polar compounds like this compound.[3]
-
Gas Chromatography (GC): An excellent method for volatile and thermally stable compounds, often coupled with a Flame Ionization Detector (FID) for high sensitivity.[3]
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor the progress of a reaction and the separation during column chromatography.[4]
-
Quantitative Nuclear Magnetic Resonance (qNMR): Can be used for accurate purity determination against a certified internal standard.
Troubleshooting Guides
Issue: Low Purity After Vacuum Distillation
Q: My GC analysis shows that the this compound is still contaminated with an impurity of a very similar boiling point after vacuum distillation. What can I do?
A: This is a common issue when dealing with isomeric impurities. To improve separation, consider the following:
-
Fractional Distillation: Employ a fractional distillation column (e.g., a Vigreux column) to increase the number of theoretical plates, which enhances the separation of compounds with close boiling points.[1]
-
Column Chromatography: For high-purity requirements, column chromatography is often the best alternative for separating close-boiling impurities.[1]
Issue: Product Tailing During Flash Column Chromatography
Q: I am observing significant tailing of my this compound spot/peak during TLC analysis and column chromatography. How can I resolve this?
A: Tailing of basic compounds like pyridines on silica gel is a frequent problem. To mitigate this:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.5-1%), into your eluent system.[1] This will neutralize the acidic silanol groups on the silica surface, reducing their interaction with your basic product and leading to sharper peaks.
Issue: Oiling Out During Recrystallization
Q: I am attempting to recrystallize my crude this compound, but it is oiling out instead of forming crystals. What is causing this and how can I fix it?
A: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the melting point of the solute. Here are some solutions:
-
Increase the Amount of Solvent: Add more of the hot solvent to ensure the compound fully dissolves before cooling.
-
Cool the Solution Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Change the Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Experiment with different solvent systems, such as a mixture of a good solvent and a poor solvent (e.g., hexane/ethyl acetate).[6]
Purification Method Comparison
| Purification Method | Typical Purity | Typical Recovery | Pros | Cons |
| Acid-Base Extraction | Moderate (85-95%) | High (>90%) | Effective for removing non-basic impurities; scalable.[1] | Does not remove structurally similar basic impurities.[1] |
| Vacuum Distillation | Moderate-High (90-98%) | Moderate (60-80%) | Excellent for large scales; removes non-volatile residues.[1] | Potential for thermal decomposition; may not separate close-boiling impurities.[1] |
| Flash Chromatography | High (>98%) | Moderate (50-75%) | Provides the highest resolution for impurity separation.[1] | Can be slow and costly in terms of solvents and silica; potential for product loss on the column.[1] |
| Recrystallization | High (>99% if successful) | Variable | Can yield very pure product; relatively inexpensive. | Finding a suitable solvent can be challenging; not suitable for all compounds.[2] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a more polar solvent like dichloromethane. Pre-adsorb the sample onto a small amount of silica gel for better separation. Carefully add the dry, loaded silica to the top of the column.[1]
-
Elution: Begin elution with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate) containing 0.5-1% triethylamine to prevent tailing.[1] Gradually increase the polarity of the eluent based on TLC analysis of the collected fractions.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the eluent from the combined fractions under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Vacuum Distillation
-
Setup: Assemble a distillation apparatus suitable for vacuum distillation, including a Claisen adapter, a thermometer, a vacuum adapter, and receiving flasks. A short path distillation apparatus is recommended if the product is prone to decomposition.
-
Crude Product Addition: Charge the distillation flask with the crude this compound and a magnetic stir bar or boiling chips.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. Discard any initial forerun and the final residue. The predicted boiling point is around 206°C at atmospheric pressure, so the boiling point under vacuum will be significantly lower.
-
Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. Store the purified product under an inert atmosphere.
Protocol 3: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature.[2][5] Common solvent systems for pyridine derivatives include hexane/ethyl acetate or ethanol/water.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid completely dissolves.[5] Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low product purity.
References
Technical Support Center: Optimizing Coupling Reactions for 2-Chloro-4-ethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 2-Chloro-4-ethylpyridine.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with 2-chloropyridines often challenging?
A1: 2-substituted pyridines, like this compound, present a unique challenge in cross-coupling reactions, often referred to as the "2-pyridyl problem".[1][2][3] The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4][5] This can result in lower yields and slower reaction rates compared to the coupling of other aryl halides. Special conditions, including the use of specific ligands, are often required to overcome this issue.[3][5]
Q2: Which palladium catalyst and ligand should I choose for coupling this compound?
A2: The choice of catalyst and ligand is critical and depends on the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). For Suzuki-Miyaura reactions, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or DavePhos are often effective as they can shield the palladium center and promote the desired catalytic cycle.[4] For Buchwald-Hartwig amination, sterically hindered biarylphosphine ligands are generally preferred.[6] The use of pre-catalysts can also be more efficient as they do not require an in-situ reduction of Pd(II) to Pd(0).[6]
Q3: Can I use this compound directly, or is a more reactive halide preferable?
A3: While this compound can be used directly, chlorides are generally less reactive than the corresponding bromides or iodides in palladium-catalyzed coupling reactions.[7][8] The reactivity order is typically I > Br > Cl > OTf.[7] If you are experiencing low yields or slow reaction rates, converting the chloride to a bromide or iodide may improve the outcome. However, with optimized catalyst systems, direct coupling of the chloride is often achievable and more cost-effective.
Q4: How critical is the exclusion of air and moisture in these reactions?
A4: It is highly critical. The active Pd(0) catalyst is sensitive to air and can be oxidized to an inactive Pd(II) species.[6] The presence of oxygen can also lead to undesirable side reactions, such as the homocoupling of boronic acids in Suzuki reactions.[4] Therefore, it is essential to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[4]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the possible causes and solutions?
A: Low yields in the Suzuki coupling of 2-chloropyridines are a common issue.[4] Here are several factors to investigate:
-
Catalyst Deactivation: The pyridine nitrogen may be inhibiting your catalyst.
-
Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium can be slow.
-
Solution: Ensure you are using an appropriate base. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones. The choice of solvent can also play a role; polar aprotic solvents like dioxane or DMF are commonly used.[9]
-
-
Protodeboronation of Boronic Acid: Your boronic acid might be degrading during the reaction.
-
Solution: Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids.[4] Also, ensure your base is not excessively aqueous.
-
-
Inadequate Temperature: The reaction may require more thermal energy to overcome the activation barrier, especially with a less reactive chloride.
-
Solution: Cautiously increase the reaction temperature, typically in the range of 80-110 °C.[4]
-
Q: I am observing significant homocoupling of my boronic acid. How can I prevent this?
A: Homocoupling is often caused by the presence of oxygen.[4]
-
Solution: Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period. Maintain a positive pressure of nitrogen or argon throughout the reaction.[4]
Buchwald-Hartwig Amination
Q: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is not proceeding. What should I check?
A: Several factors can lead to a failed Buchwald-Hartwig amination:
-
Incorrect Catalyst/Ligand Combination: The choice of ligand is crucial and substrate-dependent.[6]
-
Solution: For primary amines, ligands like Xantphos or Josiphos are often effective. Screen a few different bulky, electron-rich ligands to find the optimal one for your specific substrate.
-
-
Base Incompatibility: The base plays a critical role in the catalytic cycle.[6]
-
Solution: A strong, non-nucleophilic base like NaOtBu is commonly used. However, if your substrate has base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary, potentially requiring a higher reaction temperature.[6]
-
-
Solvent Issues: The solvent must dissolve the reactants and the base.[6]
-
Solution: Toluene, dioxane, and THF are common solvents. Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.[6]
-
Sonogashira Coupling
Q: My Sonogashira coupling of this compound with a terminal alkyne is resulting in a low yield of the desired product and significant alkyne homocoupling (Glaser coupling). What can I do?
A: This is a common issue in Sonogashira reactions.[10]
-
Copper Co-catalyst Issues: The copper(I) co-catalyst is crucial for the reaction but can also promote homocoupling in the presence of oxygen.
-
Solution: Ensure the reaction is strictly anaerobic. Using a copper-free Sonogashira protocol can also be an effective strategy to avoid homocoupling.[11]
-
-
Base Selection: The choice and amount of base are important.
-
Low Reactivity of the Chloride: Chlorides are less reactive than bromides or iodides in Sonogashira couplings.[7]
-
Solution: You may need to use a more active catalyst system, potentially with a more electron-rich and bulky ligand, and higher reaction temperatures.
-
Quantitative Data Summary
The tables below provide a summary of typical reaction conditions for the coupling of 2-halopyridines. These should be considered as starting points for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions for 2-Chloropyridines
| Parameter | Typical Conditions | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% |
| Ligand | XPhos, SPhos, RuPhos | 1.1-1.5 eq. relative to Pd |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | 2-3 equivalents |
| Solvent | Dioxane, Toluene, DMF | Anhydrous and degassed |
| Temperature | 80 - 120 °C | Higher end for chlorides |
| Boron Reagent | Boronic acid, Pinacol ester | Esters can prevent protodeboronation[4] |
Table 2: Buchwald-Hartwig Amination Conditions for 2-Chloropyridines
| Parameter | Typical Conditions | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% |
| Ligand | Xantphos, Josiphos, BINAP | Dependent on the amine class[6] |
| Base | NaOtBu, LiHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are common[6] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed |
| Temperature | 80 - 110 °C | May need adjustment based on base strength |
Table 3: Sonogashira Coupling Conditions for 2-Chloropyridines
| Parameter | Typical Conditions | Notes |
| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | 0.5-5 mol% |
| Copper Source | CuI | 1-10 mol% (if not copper-free) |
| Ligand | PPh₃, XPhos | Often used with Pd(OAc)₂ |
| Base | Et₃N, DIPEA, Piperidine | 2-10 equivalents, can be the solvent[12] |
| Solvent | THF, DMF, Toluene | Anhydrous and degassed |
| Temperature | Room Temperature to 100 °C | Higher temperatures for chlorides |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) or the palladium source and ligand separately.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-2.0 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) until the starting material is consumed as indicated by TLC or GC-MS.
-
Workup: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite®. Wash the filtrate with brine, dry the organic layer, and concentrate.
-
Purification: Purify the residue by column chromatography.
General Procedure for Sonogashira Coupling:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in the chosen solvent (e.g., THF or Et₃N).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).
-
Base Addition: Add the amine base (e.g., Et₃N, 2-5 eq.) if it is not already used as the solvent.
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) and monitor its progress.
-
Workup: Once the reaction is complete, dilute with an etheral solvent and filter through Celite®. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer and concentrate.[7]
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A decision tree for troubleshooting low-yielding coupling reactions.
Caption: A flowchart of the general experimental workflow for a cross-coupling reaction.
Caption: A decision tree for catalyst and ligand selection in Suzuki-Miyaura coupling.
References
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. DSpace [repository.kaust.edu.sa]
Technical Support Center: 2-Chloro-4-ethylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 2-Chloro-4-ethylpyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it is crucial to store it under appropriate conditions. The compound should be stored in a tightly sealed container, protected from light and moisture. For optimal preservation, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]
Q2: What are the primary degradation pathways for this compound?
A2: Based on the chemical structure of this compound and data from related chloropyridine derivatives, the primary degradation pathways are hydrolysis, oxidation, and photodecomposition. The chloro substituent on the pyridine ring can be susceptible to nucleophilic substitution, particularly in the presence of water (hydrolysis). The pyridine ring itself can undergo oxidation, and exposure to light can induce photochemical reactions.[2][3]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate the main compound from potential impurities and degradation products, allowing for accurate quantification.
Q4: What are some common impurities that might be present in this compound?
A4: Common impurities can arise from the synthetic route or degradation. These may include starting materials from the synthesis, isomers, or byproducts of side reactions. Degradation can lead to the formation of 2-hydroxy-4-ethylpyridine (from hydrolysis) or N-oxides of this compound (from oxidation).[3]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Symptom: You are observing variability in reaction yields or the appearance of unexpected side products when using this compound from different batches or after a period of storage.
Possible Cause: The integrity of the this compound may be compromised due to improper storage, leading to degradation.
Resolution Workflow:
Caption: Troubleshooting inconsistent experimental results.
Issue 2: Appearance of Unknown Peaks in Analytical Chromatogram
Symptom: When analyzing your reaction mixture containing this compound, you observe new, unidentified peaks in your HPLC or GC-MS chromatogram.
Possible Cause: These unknown peaks could be degradation products of this compound formed under the reaction or storage conditions.
Resolution Workflow:
Caption: Identifying unknown chromatographic peaks.
Data Presentation
| Parameter | Recommended Condition |
| Storage Temperature | 2-8°C |
| Atmosphere | Inert (Argon or Nitrogen) |
| Light Exposure | Protect from light (use amber vials) |
| Moisture | Protect from moisture (use desiccants) |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
Objective: To determine the purity of a this compound sample and identify the presence of any non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment of the mobile phase)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture. The mobile phase can be isocratic or a gradient depending on the complexity of the sample. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of a high-purity this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample to be tested in the mobile phase to a concentration within the calibration range (e.g., 0.25 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample by comparing the peak area of the analyte in the sample to the calibration curve. The percentage purity can be calculated using the following formula:
% Purity = (Area_sample / Area_total) * 100
where Area_total is the sum of all peak areas in the chromatogram.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.[4][5][6][7]
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of this compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (in a suitable solvent like methanol) to UV light (254 nm) and visible light for a defined period.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
For each stress condition, transfer an aliquot of the stock solution to a separate vial and apply the stress as described above.
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples to the control sample to identify any new peaks, which represent potential degradation products.
-
For structural elucidation of major degradation products, techniques like LC-MS/MS or GC-MS can be employed.[8][9][10]
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study.
References
- 1. This compound , 95% , 40325-11-9 - CookeChem [cookechem.com]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Reactions Involving 2-Chloro-4-ethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-ethylpyridine. The content is structured in a question-and-answer format to directly address common issues encountered during chemical synthesis.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during reactions with this compound.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura coupling reaction with this compound is showing low or no conversion to the desired biaryl product. What are the potential causes and how can I troubleshoot this?
A: Low or no conversion in a Suzuki-Miyaura coupling involving this compound is a common issue, often attributed to the inherent properties of the substrate and the sensitivity of the catalytic cycle. Here are the primary factors to investigate:
-
Catalyst System Inactivity: 2-Chloropyridines are less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond. The oxidative addition step is often the rate-limiting step.
-
Solution: Employ a more active catalyst system. Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to more electron-rich and sterically hindered phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] Consider using a pre-formed palladium(0) source or a G3 pre-catalyst to ensure the presence of the active catalytic species. Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can also be beneficial for challenging substrates.
-
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[1]
-
Solution: The use of bulky ligands, as mentioned above, can sterically hinder this inhibitory coordination.
-
-
Ineffective Base: The base is crucial for the transmetalation step, where it activates the boronic acid.
-
Solution: Screen different bases. Strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often effective in challenging couplings of chloropyridines.[1] Ensure the base is finely powdered and anhydrous.
-
-
Suboptimal Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction.
-
Solution: Increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be a valuable tool to accelerate the reaction.
-
-
Presence of Oxygen and Moisture: The active Pd(0) catalyst is sensitive to oxidation, and water can lead to protodeboronation of the boronic acid.
-
Solution: Ensure all solvents are thoroughly degassed and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents.
-
-
Poor Reagent Quality: Degradation of the boronic acid or impurities in the starting materials can halt the reaction.
-
Solution: Use fresh, high-purity this compound and boronic acid. If protodeboronation is suspected, consider using a more stable boronate ester, such as a pinacol ester.
-
Issue 2: Byproduct Formation in Cross-Coupling Reactions
Q: I am observing significant byproduct formation in my cross-coupling reaction. How can I identify and minimize these unwanted products?
A: Byproduct formation is a common challenge. The most frequently observed side reactions are homocoupling, protodeboronation, and dehalogenation.
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen, which can oxidize the active Pd(0) to Pd(II).
-
Identification: Detected by LC-MS or NMR, showing a mass or signal corresponding to the dimer of the boronic acid partner.
-
Minimization: Rigorously exclude oxygen from the reaction mixture by thoroughly degassing solvents and maintaining a positive pressure of an inert gas.
-
-
Protodeboronation: This is the replacement of the boronic acid group with a proton from a water source, leading to the formation of the corresponding arene.
-
Identification: Detected by GC-MS or NMR, showing the arene that would result from the boronic acid.
-
Minimization: Use anhydrous solvents and reagents. Sometimes, using a weaker base or a more stable boronate ester can mitigate this side reaction.
-
-
Dehalogenation: The this compound is reduced to 4-ethylpyridine.
-
Identification: Detected by GC-MS or NMR, showing the mass or signal for 4-ethylpyridine.
-
Minimization: Ensure the reaction is performed under a strict inert atmosphere. The choice of solvent can also play a role; some solvents are more prone to acting as a hydride source.
-
Issue 3: Failed Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination of this compound with a primary/secondary amine is not proceeding. What should I check?
A: The Buchwald-Hartwig amination of chloropyridines can be challenging. Here's a troubleshooting guide:
-
Inappropriate Catalyst/Ligand Combination: Aryl chlorides are less reactive in this reaction as well.
-
Solution: Use a palladium catalyst with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, or BrettPhos for primary amines).[2] Pre-catalysts are often more effective as they do not require an in-situ reduction of Pd(II).
-
-
Incorrect Base Selection: The strength and solubility of the base are critical.
-
Solution: Strong, non-nucleophilic bases like NaOtBu are commonly used. However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, which might require higher reaction temperatures.
-
-
Solvent Issues: The solvent must dissolve the reactants and the base.
-
Solution: Toluene, dioxane, and THF are common solvents. Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.
-
-
Reaction Temperature: The reaction may require higher temperatures to proceed.
-
Solution: Typical temperatures are between 80-110°C. For less reactive substrates, higher temperatures may be needed.
-
-
Air and Moisture Sensitivity: The active Pd(0) catalyst is air-sensitive.
-
Solution: Ensure the reaction is set up under an inert atmosphere with degassed, anhydrous solvents.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for palladium-catalyzed cross-coupling reactions?
A1: There are two main reasons:
-
Lower Reactivity of the C-Cl Bond: The carbon-chlorine bond is stronger than carbon-bromine or carbon-iodine bonds, making the oxidative addition step of the catalytic cycle more difficult and often rate-limiting.
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring is Lewis basic and can coordinate to the palladium catalyst, reducing its activity. This is sometimes referred to as the "2-pyridyl problem".[1]
Q2: Can I perform a Nucleophilic Aromatic Substitution (SNAr) on this compound?
A2: Yes, SNAr reactions are a viable alternative for functionalizing this compound, particularly with strong nucleophiles like alkoxides, thiolates, and amines. The electron-withdrawing nature of the pyridine nitrogen activates the 2-position for nucleophilic attack. For SNAr reactions, chloro-substituted pyridines are often more reactive than their bromo counterparts.
Q3: What analytical techniques are recommended for monitoring the progress of these reactions?
A3: The progress of reactions involving this compound can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis to see the consumption of starting materials and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for volatile compounds, providing information on the conversion and the identity of byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for less volatile compounds, allowing for the monitoring of starting materials, products, and byproducts.[3]
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: As with any chemical reagent, it is essential to consult the Safety Data Sheet (SDS) before use. This compound is a chemical intermediate and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Data Presentation
The following tables summarize typical reaction conditions for key transformations involving chloropyridines. Note that this data is for analogous systems and may require optimization for this compound.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 2-Chloropyridines
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 1-4 | >90 | 1-3 |
Data is based on the coupling of 2-chloropyridine-3-boronic acid with phenylboronic acid and serves as a general guide.[1]
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100-120 |
| BrettPhos Pd G3 | BrettPhos | LHMDS | THF | Room Temp - 80 |
These are general conditions and the optimal choice will depend on the specific amine and aryl chloride.[2][4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 catalyst.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2 equiv)
-
Anhydrous and degassed toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.
-
Add degassed toluene, followed by the amine and then this compound.
-
Seal the flask and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Mandatory Visualizations
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Caption: Logical relationship between experimental parameters and reaction outcomes.
References
side reactions of 2-Chloro-4-ethylpyridine with common reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-Chloro-4-ethylpyridine in common organic synthesis reactions. It is intended for researchers, scientists, and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: this compound is susceptible to several side reactions depending on the reagents and conditions used. The most common include:
-
Hydrolysis: Reaction with water or hydroxide ions to form 2-Hydroxy-4-ethylpyridine. This is particularly problematic in reactions run in non-anhydrous solvents or with bases that are not scrupulously dry.
-
Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom, yielding 4-ethylpyridine. This is a frequent byproduct in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination.[1][2]
-
Competing Nucleophilic Substitution: When using strong, sterically hindered bases like Lithium diisopropylamide (LDA), deprotonation at the C3 position can occur, leading to substitution at that position via an elimination-addition mechanism, resulting in a mixture of 2- and 3-substituted products.[3]
-
Homocoupling: In palladium-catalyzed reactions, homocoupling of the starting material or the coupling partner can occur, though this is generally less of an issue with modern catalysts.
Q2: Which position on the this compound ring is most reactive?
A2: The pyridine nitrogen atom is electron-withdrawing, which makes the C2 and C4 positions electron-deficient and thus activated towards nucleophilic attack or oxidative addition in palladium catalysis. Generally, the C2 position is more activated and will react preferentially.[1] For instance, in regioselective amination of 2,4-dichloropyridine, the reaction occurs selectively at the C2 position.[4]
Q3: My this compound is degrading upon storage. How can I prevent this?
A3: While specific stability data for this compound is not extensively published, related halopyridines can be sensitive to light, moisture, and acid. It is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place.
Troubleshooting Guides
Guide 1: Low Yield and Byproducts in Nucleophilic Aromatic Substitution (SNAr)
Issue: I am attempting a nucleophilic substitution with an amine (or alcohol/thiol) on this compound and observing low yields of my desired product, along with the formation of 2-Hydroxy-4-ethylpyridine.
Potential Causes and Solutions:
-
Presence of Water: The most common cause for the formation of 2-Hydroxy-4-ethylpyridine is the presence of water in the reaction mixture, which competes with your nucleophile.
-
Solution: Ensure all solvents and reagents are rigorously dried. Use freshly distilled or commercially available anhydrous solvents. Dry solid reagents in a vacuum oven if possible. Run the reaction under a dry, inert atmosphere (Nitrogen or Argon).
-
-
Hygroscopic Base: Common bases like NaOH or KOH are highly hygroscopic and can introduce water.
-
Solution: Use a freshly opened or properly stored anhydrous base. Consider using a non-hydroxide base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like DBU if compatible with your reaction.
-
-
Reaction Temperature: High temperatures can sometimes accelerate the rate of hydrolysis, especially if trace water is present.
-
Solution: Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate for your primary substitution. Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.
-
| Parameter | Condition to Favor Desired SNAr Product | Condition Leading to 2-Hydroxy-4-ethylpyridine |
| Solvent | Anhydrous (e.g., dry Toluene, Dioxane, DMF) | Protic or wet aprotic solvents |
| Base | Anhydrous, non-hydroxide (e.g., dry K₂CO₃) | Hygroscopic bases (e.g., NaOH, KOH) |
| Atmosphere | Inert (Nitrogen or Argon) | Air (contains moisture) |
| Temperature | Lowest effective temperature | High temperatures with trace H₂O |
Guide 2: Hydrodehalogenation in Buchwald-Hartwig Amination
Issue: My Buchwald-Hartwig amination of this compound results in a significant amount of 4-ethylpyridine byproduct.
Potential Causes and Solutions:
-
Slow Reductive Elimination: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.[1] It often occurs when the final reductive elimination step of the catalytic cycle is slow relative to competing pathways like β-hydride elimination.[2]
-
Solution: The choice of ligand is critical. Use modern, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) or ferrocene-based ligands. These ligands are designed to promote the difficult oxidative addition of the C-Cl bond and accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.[1][5]
-
-
Base Quality: The commonly used base, sodium tert-butoxide (NaOtBu), can be a source of impurities that facilitate hydrodehalogenation.
-
Solution: Use high-purity NaOtBu. Some lower-grade sources may contain traces of sodium hydroxide or moisture, which can worsen the side reaction.[1]
-
-
Catalyst System: The choice of palladium source can influence the concentration of active Pd(0) and the prevalence of side reactions.
-
Solution: Consider using a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle) which can provide a more controlled and efficient generation of the active catalyst compared to sources like Pd(OAc)₂.[1]
-
| Parameter | Condition to Favor Desired Amination | Condition Leading to Hydrodehalogenation |
| Ligand | Bulky, electron-rich biarylphosphines (RuPhos, BrettPhos) | Less bulky/effective ligands (e.g., PPh₃) |
| Base | High-purity, anhydrous NaOtBu | Low-purity NaOtBu; weaker bases (K₃PO₄) may require more optimization |
| Catalyst | Well-defined pre-catalyst (e.g., G4-XPhos-Pd) | Less reliable sources (e.g., Pd(OAc)₂) without careful optimization |
| Additives | Strictly anhydrous conditions | Presence of H₂O or other protic sources |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a representative procedure and may require optimization for specific amines.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
XPhos ligand (2 mol%)
-
Anhydrous, degassed toluene
-
Schlenk flask or sealed vial, magnetic stirrer, heating block, inert gas line (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium pre-catalyst, the ligand, and sodium tert-butoxide.
-
Seal the flask, then evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed toluene via syringe, followed by the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for SNAr with an Alkoxide
This protocol is adapted from a procedure for the methoxylation of 2-chloro-4-methylpyridine and should serve as a good starting point.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Sodium methoxide (NaOCH₃) (1.1 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
Procedure:
-
Combine this compound and sodium methoxide in a round-bottom flask containing anhydrous DMSO.
-
Stir the mixture at 100 °C for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (2-3x).
-
Combine the organic layers and wash thoroughly with water and then brine to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography or distillation to yield 2-methoxy-4-ethylpyridine.
References
Validation & Comparative
A Comparative Guide to HPLC Method Development for 2-Chloro-4-ethylpyridine Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-Chloro-4-ethylpyridine. Ensuring the purity of pharmaceutical intermediates like this compound is critical for the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document outlines potential starting points for HPLC method development, comparing different approaches and providing detailed experimental protocols based on established methods for analogous compounds.
Understanding the Analyte and Potential Impurities
This compound is a substituted pyridine derivative. Its synthesis often begins with simpler pyridine precursors, which can lead to several potential impurities. The primary analytical challenge in purity testing is to develop a method that can effectively separate the main compound from these impurities. Common impurities may include:
-
Positional Isomers: Isomers of chloro-ethylpyridine (e.g., 4-chloro-2-ethylpyridine, 2-chloro-3-ethylpyridine) that may form during synthesis.
-
Starting Materials: Unreacted precursors used in the synthesis.
-
By-products: Compounds formed through side reactions, which could include over-chlorinated or other substituted pyridines.
-
Degradation Products: Impurities that may form over time due to factors like light, heat, or interaction with the container closure system.
Comparison of HPLC Methodologies
Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for the analysis of moderately polar compounds like this compound.[1][2] The choice of stationary phase (column) and mobile phase is crucial for achieving optimal separation. Below is a comparison of potential HPLC methods based on stationary phase selection.
Data Presentation: Comparison of HPLC Columns and Starting Conditions
| Parameter | Method A: Conventional C18 | Method B: Mixed-Mode | Method C: Phenyl Hexyl |
| Stationary Phase | C18 (Octadecyl Silane) | Mixed-Mode (e.g., C18 with ion-exchange) | Phenyl Hexyl |
| Separation Principle | Primarily hydrophobic interactions. | Hydrophobic and ion-exchange interactions. | Hydrophobic and π-π interactions. |
| Typical Column Dimensions | 250 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 3.5 µm |
| Advantages | Robust, widely available, good for general-purpose separations. | Enhanced selectivity for basic compounds like pyridines, can improve peak shape. | Alternative selectivity for aromatic compounds, potentially better resolution of isomers. |
| Considerations | May require mobile phase modifiers (e.g., ion-pairing agents or buffers) for good peak shape of basic analytes. | Method development can be more complex due to dual retention mechanisms. | May have lower hydrophobic retention compared to a standard C18 column. |
| Recommended For | Initial screening and routine purity analysis. | Difficult separations involving basic impurities and isomers. | Cases where C18 columns provide insufficient resolution of aromatic isomers. |
Experimental Protocols
Below are detailed experimental protocols for two recommended starting points for HPLC method development for this compound purity.
Method 1: Reversed-Phase HPLC with a C18 Column
This method is a robust starting point for the purity analysis of this compound.
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the diluent at a concentration of 0.5 mg/mL.
-
Prepare a working standard by diluting the stock solution to the desired concentration.
Method 2: Mixed-Mode HPLC for Enhanced Selectivity
This method can offer improved peak shape and selectivity for the basic pyridine nucleus and its impurities.
Instrumentation:
-
A standard HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: Mixed-mode (e.g., Primesep 100 or similar), 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
C: 0.1 M Ammonium acetate buffer (pH 4.5)
-
-
Isocratic Elution: 45% B, 55% (A+C with a 95:5 ratio)
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
Sample and Standard Preparation:
-
Follow the same procedure as in Method 1, using the mobile phase as the diluent.
Mandatory Visualization
The following diagrams illustrate the logical workflow for HPLC method development and the relationship between different chromatographic parameters.
Caption: A logical workflow for the development of an HPLC method for purity analysis.
Caption: Relationship between adjustable parameters and performance outcomes in HPLC.
Conclusion
The development of a robust and reliable HPLC method for the purity determination of this compound is essential for ensuring product quality in pharmaceutical development. While a standard reversed-phase method using a C18 column provides a solid foundation, alternative stationary phases such as mixed-mode or phenyl-hexyl columns should be considered to overcome specific separation challenges, particularly with isomeric impurities. The provided protocols offer excellent starting points for method development, which should be followed by thorough validation according to ICH guidelines to ensure the method is suitable for its intended purpose. For more complex samples or when higher throughput is required, transitioning to Ultra-High-Performance Liquid Chromatography (UPLC) can offer significant advantages in terms of speed and resolution.[3]
References
comparison of reactivity between 2-Chloro-4-ethylpyridine and other chloropyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Chloro-4-ethylpyridine against other chloropyridine isomers. This analysis is crucial for professionals in drug development and medicinal chemistry, where pyridine scaffolds are integral to the structure of many pharmaceutical agents. Understanding the nuanced reactivity of substituted chloropyridines allows for the strategic design of synthetic routes, optimization of reaction conditions, and efficient construction of complex molecular architectures. The comparison focuses on two of the most pivotal reaction classes in modern organic synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Theoretical Framework: Electronic Effects on Reactivity
The reactivity of chloropyridines is primarily dictated by the electronic properties of the pyridine ring and the position of the chlorine substituent. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen).
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the electron-withdrawing nitrogen atom effectively stabilizes the negative charge of the intermediate Meisenheimer complex formed upon nucleophilic attack.[1][2][3] This stabilization is most pronounced when the chlorine atom is at the 2- or 4-position, making these isomers significantly more reactive than 3-chloropyridine.[1][4] The presence of an electron-donating group (EDG), such as the ethyl group in this compound, can slightly decrease the reactivity in SNAr by counteracting the ring's electron deficiency and destabilizing the anionic intermediate.
-
Palladium-Catalyzed Cross-Coupling: For reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the carbon-chlorine (C-Cl) bond to the palladium(0) catalyst.[5][6] C-Cl bonds are stronger and less readily cleaved than C-Br or C-I bonds, making chloropyridines generally less reactive than their bromo- or iodo- counterparts.[5] Consequently, reactions involving chloropyridines often necessitate more robust catalytic systems with specialized, electron-rich ligands.[7][8] The electronic environment of the C-Cl bond is key; the electron-deficient nature of the 2- and 4-positions facilitates oxidative addition, enhancing their reactivity over the 3-position.[8][9]
Comparative Reactivity Analysis
Based on these principles, the reactivity of this compound can be benchmarked against other common chloropyridine isomers.
-
2-Chloropyridine: As the parent compound, its reactivity is a standard reference. It is highly susceptible to both SNAr and cross-coupling reactions at the 2-position.
-
This compound: The ethyl group at the 4-position is a weak EDG. This is expected to slightly reduce its reactivity in SNAr reactions compared to unsubstituted 2-chloropyridine. In palladium-catalyzed couplings, this effect is generally less pronounced but may still render it marginally less reactive.
-
3-Chloropyridine: The chlorine atom is at a meta-position relative to the ring nitrogen. This position is not electronically activated, making 3-chloropyridine significantly less reactive in both SNAr and palladium-catalyzed cross-coupling reactions.[1][10]
-
4-Chloropyridine: Similar to 2-chloropyridine, the 4-position is activated by the ring nitrogen, leading to high reactivity in SNAr reactions.[1] Its reactivity in cross-coupling reactions is also comparable to that of 2-chloropyridine.
Data Presentation: Reactivity in Cross-Coupling Reactions
The following table summarizes representative experimental data for Suzuki-Miyaura and Buchwald-Hartwig reactions involving various chloropyridine substrates. Note that direct comparison requires identical reaction conditions, and this data is compiled from different sources to illustrate general trends.
| Substrate | Coupling Partner | Reaction Type | Catalyst System | Base | Temp. (°C) / Time (h) | Yield (%) |
| 2-Chloropyridine | Phenylboronic Acid | Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | 100 / 18 | ~95% (representative)[7] |
| Substituted 2-Chloropyridines | Alkyl Bromides | Ni-Catalyzed Coupling | NiBr₂·3H₂O / Bathophenanthroline | Mn⁰ | 60 / 4-22 | 33-91%[11] |
| 2-Chloropyridine | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOtBu | 100 / 12 | ~98% (representative)[12] |
| 3-Chloropyridine | Lithium triisopropyl 2-pyridylboronate | Suzuki-Miyaura | Pd₂(dba)₃ / Ligand 2 | KF | 80 / 24 | 91%[10] |
| 2,4-Dichloropyridine | Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOtBu | 80 / 16 | >95% (at C2 position)[9] |
| 4-Chloroanisole (Aryl Chloride) | Lithium triisopropyl 2-pyridylboronate | Suzuki-Miyaura | Pd₂(dba)₃ / Ligand 2 | KF | 100 / 24 | 78%[10] |
This table illustrates that high yields can be achieved with various chloropyridines, including the less reactive aryl chlorides, by selecting an appropriate and powerful catalyst system.
Mandatory Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7][14]
Experimental Protocols
The following are generalized yet detailed protocols for conducting Suzuki-Miyaura and Buchwald-Hartwig reactions. Researchers should note that optimization for specific substrates may be necessary.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the coupling of a chloropyridine with an arylboronic acid.[7]
Materials:
-
Chloropyridine derivative (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 5:1 ratio)
Procedure:
-
To an oven-dried Schlenk flask, add the chloropyridine, arylboronic acid, base, palladium(II) acetate, and SPhos ligand.
-
Seal the flask with a rubber septum, then evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N coupling of a chloropyridine with a primary or secondary amine.[8][12]
Materials:
-
Chloropyridine derivative (e.g., this compound) (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (1.2-3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)
Procedure:
-
In an inert atmosphere glovebox, charge an oven-dried Schlenk tube with the palladium catalyst, phosphine ligand, and base.
-
Add the chloropyridine and the amine, followed by the anhydrous, degassed solvent.
-
Seal the tube and remove it from the glovebox. Place it in a preheated oil bath at 80-120 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the aminated pyridine derivative.
References
- 1. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solved 4. Why 2-and 4-chloropyridines react with | Chegg.com [chegg.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Data Validation: A Comparative Guide for 2-Chloro-4-ethylpyridine and Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, comprehensive spectroscopic data for 2-Chloro-4-ethylpyridine is limited. This guide will therefore use the closely related compound, 2-Chloro-4-methylpyridine , as a primary example for demonstrating the principles of spectroscopic data validation and comparison. The methodologies and comparative framework presented are directly applicable to the analysis of this compound upon data acquisition.
Introduction
In the fields of chemical synthesis and drug development, the unambiguous structural confirmation of novel compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are fundamental tools for elucidation of molecular structures. This guide provides a framework for the validation of spectroscopic data, using 2-Chloro-4-methylpyridine as a case study, and compares its expected spectral features with those of related pyridine derivatives: 2-Chloropyridine and 4-Ethylpyridine. This comparative approach facilitates a deeper understanding of structure-spectra correlations.
Comparative Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for 2-Chloro-4-methylpyridine and its analogs.
Table 1: ¹H NMR Data (CDCl₃, shifts in ppm)
| Compound | H-3 | H-5 | H-6 | Other Protons |
| 2-Chloro-4-methylpyridine | ~7.0 | ~6.8 | ~8.1 | -CH₃: ~2.3 |
| 2-Chloropyridine | ~7.32[1] | ~7.23[1] | ~8.39[1] | - |
| 4-Ethylpyridine | ~7.1 | ~8.5 | ~8.5 | -CH₂-: ~2.6, -CH₃: ~1.2 |
Table 2: ¹³C NMR Data (CDCl₃, shifts in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Other Carbons |
| 2-Chloro-4-methylpyridine | ~151 | ~123 | ~148 | ~121 | ~150 | -CH₃: ~21 |
| 2-Chloropyridine | ~151.7 | ~124.5 | ~139.2 | ~122.9 | ~149.8 | - |
| 4-Ethylpyridine | ~149.8 | ~123.8 | ~148.5 | ~123.8 | ~149.8 | -CH₂-: ~28, -CH₃: ~15 |
Table 3: Mass Spectrometry Data (EI-MS, m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| 2-Chloro-4-methylpyridine | 127/129 (3:1)[2] | 92 ([M-Cl]⁺), 65 |
| 2-Chloropyridine | 113/115 (3:1) | 78 ([M-Cl]⁺), 51 |
| 4-Ethylpyridine | 107 | 92 ([M-CH₃]⁺), 78 |
Table 4: FT-IR Data (cm⁻¹)
| Compound | C-H (Aromatic) | C=C, C=N Stretch | C-Cl Stretch | Other Key Bands |
| 2-Chloro-4-methylpyridine | ~3050 | ~1590, 1550, 1470 | ~780 | C-H (alkyl) ~2950 |
| 2-Chloropyridine | ~3060 | ~1580, 1560, 1460 | ~750 | |
| 4-Ethylpyridine | ~3040 | ~1600, 1555, 1490 | - | C-H (alkyl) ~2960, 2870 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Acquisition Parameters: A standard proton experiment is performed with a 30-degree pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans are typically acquired.
-
Processing: The Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is referenced to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz proton frequency).
-
Acquisition Parameters: A proton-decoupled carbon experiment is performed with a 30-degree pulse width, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. The number of scans typically ranges from 1024 to 4096 to achieve an adequate signal-to-noise ratio.
-
Processing: The FID is Fourier transformed with a line broadening of 1 Hz, phased, and baseline corrected. The spectrum is referenced to the CDCl₃ solvent peak at 77.16 ppm.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Sample Introduction: The sample is dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate) and injected into the GC inlet. The GC column separates the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV.
-
Mass Analysis: The mass analyzer is set to scan a mass-to-charge (m/z) range of 40-400 amu.
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine-containing compounds (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition: The spectrum is typically acquired over a range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.
-
Data Analysis: The resulting IR spectrum is analyzed for characteristic absorption bands corresponding to specific bond vibrations (e.g., C-H, C=C, C=N, C-Cl).
Visualization of Spectroscopic Data Validation Workflow
The following diagram illustrates the logical workflow for the validation of spectroscopic data for a synthesized compound.
Caption: Workflow for Spectroscopic Data Validation.
References
A Comparative Guide to Catalysts for 2-Chloro-4-ethylpyridine Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of catalytic systems for key synthetic transformations of 2-Chloro-4-ethylpyridine, a versatile intermediate in the pharmaceutical and agrochemical industries.[1][2] Due to the relative inertness of the C-Cl bond compared to C-Br or C-I bonds, the selection of an appropriate, highly active catalyst is critical for achieving high yields and reaction efficiency.[3][4] This document focuses on palladium-catalyzed cross-coupling reactions, which are fundamental methods for C-C and C-N bond formation.
Data Presentation: Comparative Performance of Catalysts
The efficiency of cross-coupling reactions with this compound is highly dependent on the palladium source, ligand, base, and solvent system. The following tables summarize representative data for catalyst performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, primarily using data from analogous 2-chloropyridine or 2,4-dichloropyrimidine substrates to illustrate general reactivity trends.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Boronic Acids
The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds.[5][6] For challenging substrates like 2-chloropyridines, highly active catalysts comprising a palladium source and a bulky, electron-rich phosphine ligand are often required.[7]
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Substrate | Coupling Partner | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 2,4-Dichloropyrimidine | Phenylboronic Acid | 81 | [8] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic Acid | 82 | [7] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic Acid | 99 | [7] |
| Pd₂(dba)₃ / P(i-BuNCH₂CH₂)₃N | Cs₂CO₃ | Dioxane | 100 | 2-Chloropyridine | Phenylboronic Acid | 95 | [9] |
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in medicinal chemistry.[10][11] The choice of ligand is critical to promote the efficient coupling of amines with less reactive aryl chlorides.[9][12]
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Substrate | Amine Partner | Yield (%) | Reference |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 2-Chlorotoluene | Aniline | 98 | [4] |
| Pd(OAc)₂ / dppp | NaOtBu | Toluene | 100 | 2-Amino-5-bromopyridine* | Dimethylamine | High | [12] |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 2-Chloropyridine | Morpholine | 98 | [3] |
| Pd(0) / RuPhos | NaOtBu | t-BuOH | 110 | 2-Chloropyridine | Primary Alkylamine | >95 | [12] |
*Note: Data for a bromopyridine is included to show a common catalyst system, though chloropyridines require more active catalysts.
Table 3: Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne.[13][14] This reaction is particularly challenging for aryl chlorides and often requires a copper(I) co-catalyst and forcing conditions.[3][15]
| Catalyst System (Pd / Cu Source / Ligand) | Base | Solvent | Temp (°C) | Substrate | Alkyne Partner | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT-Heat | Generic Aryl Chloride | Terminal Alkyne | Moderate | [4][15] |
| Pd(PhCN)₂Cl₂ / (None) / Ligand 1** | Cs₂CO₃ | Dioxane | 120 | 4-Chlorotoluene | Phenylacetylene | 98 | [16] |
| Pd₂(dba)₃ / CuI / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 2-Chloropyridine | Trimethylsilylacetylene | 85 | [14] |
**Note: Ligand 1 is a bulky, electron-rich phosphine designed for copper-free conditions.[16]
Experimental Protocols
The following are generalized protocols for palladium-catalyzed cross-coupling reactions. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents for optimal results.[12]
General Protocol for Suzuki-Miyaura Coupling
This protocol is a representative procedure for the C-C bond formation between this compound and an arylboronic acid.
-
Materials: this compound (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.), Palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), Phosphine ligand (e.g., XPhos; 2.5-6 mol%), Base (e.g., K₃PO₄; 2.0-3.0 equiv.), and an anhydrous solvent (e.g., Toluene or 1,4-Dioxane).
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Seal the flask, then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[17]
-
Add the degassed anhydrous solvent via syringe.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-120 °C).[17]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
General Protocol for Buchwald-Hartwig Amination
This protocol outlines the C-N bond formation between this compound and a primary or secondary amine.
-
Materials: this compound (1.0 equiv.), Amine (1.2-1.5 equiv.), Palladium precursor (e.g., Pd₂(dba)₃; 1-2 mol%), Ligand (e.g., XPhos or BINAP; 1.5-5 mol%), Base (e.g., NaOtBu; 1.4-2.0 equiv.), and anhydrous Toluene.
-
Procedure:
-
In an inert atmosphere glovebox or using a Schlenk line, add the palladium precursor, ligand, and base to a dry reaction vessel.[18]
-
Add anhydrous toluene, followed by the amine and then this compound. If the amine is volatile, it can be added as a solution.[12]
-
Seal the vessel tightly and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[18]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[12]
-
Filter, concentrate, and purify the residue by flash column chromatography.
-
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz illustrate the logical steps in the experimental process and the fundamental catalytic cycles that drive these transformations.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Validating the Structure of 2-Chloro-4-ethylpyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques for the structural validation of 2-Chloro-4-ethylpyridine and its derivatives. The information presented herein is supported by experimental data from spectroscopic and spectrometric methods.
Data Presentation: A Comparative Analysis
The structural elucidation of this compound and its analogues relies on a combination of analytical techniques that provide complementary information. Below is a summary of expected and reported spectroscopic and spectrometric data for this compound and its closely related derivatives, 2-Chloro-4-methylpyridine and 2-Chloropyridine. This comparative data is essential for verifying the successful synthesis of the target molecule and for identifying any potential impurities or side products.
| Compound | Molecular Formula | Molecular Weight | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key Mass Spec (m/z) | Key IR Absorptions (cm⁻¹) |
| This compound | C₇H₈ClN | 141.60 | Data not publicly available in detail, but expected signals for ethyl group (triplet and quartet) and aromatic protons.[1][2][3][4] | Data not publicly available in detail.[1][2] | 141 (M⁺), 113, 78[1] | Data not publicly available in detail.[1] |
| 2-Chloro-4-methylpyridine | C₆H₆ClN | 127.57 | δ 8.10 (d), 6.92 (d), 6.87 (s), 2.20 (s)[5] | Data not publicly available in detail. | 127 (M⁺), 92, 65[6] | Data not publicly available in detail. |
| 2-Chloropyridine | C₅H₄ClN | 113.55 | δ 8.39 (d), 7.64 (t), 7.32 (d), 7.23 (t)[7] | δ 151.8, 147.2, 139.0, 122.8, 122.4[7] | 113 (M⁺), 78, 51[8] | 3080, 1580, 1560, 1460, 1150, 780[9] |
Experimental Protocols
Accurate and reproducible data are contingent on standardized experimental procedures. The following are detailed methodologies for the key analytical techniques used in the structural validation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[10]
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified derivative in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆) in a clean, dry NMR tube.[11]
-
Ensure the sample is fully dissolved to avoid signal broadening.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[12]
2. ¹H NMR Spectroscopy:
-
Acquire the spectrum on a 300 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
3. ¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Use proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.[13]
-
A wider spectral width is used compared to ¹H NMR.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.[14]
1. Sample Introduction and Ionization:
-
For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is commonly used.[14]
-
Inject a dilute solution of the sample (e.g., in dichloromethane or methanol) into the GC inlet.
-
The GC column separates the components of the sample before they enter the mass spectrometer.
-
In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[15]
2. Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[16]
3. Detection:
-
An electron multiplier or similar detector records the abundance of each ion.
-
The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[17]
1. Sample Preparation:
-
For liquid samples: A drop of the neat liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[18]
-
For solid samples: The KBr pellet method is common. A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry KBr powder and pressed into a thin, transparent pellet.[19]
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed in direct contact with a high-refractive-index crystal.[20]
2. Data Acquisition:
-
Place the prepared sample in the FTIR spectrometer.
-
Record a background spectrum of the empty sample holder (or pure KBr pellet/ATR crystal).
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mandatory Visualizations
To facilitate a clear understanding of the workflow and logical connections in the structural validation process, the following diagrams are provided.
Caption: A logical workflow for the structural validation of a synthesized chemical compound.
Caption: Comparison of information obtained from different analytical techniques.
References
- 1. This compound(40325-11-9) 1H NMR spectrum [chemicalbook.com]
- 2. 40325-11-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound , 95% , 40325-11-9 - CookeChem [cookechem.com]
- 4. appchemical.com [appchemical.com]
- 5. 2-Chloro-4-picoline(3678-62-4) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Chloro-4-methylpyridine | C6H6ClN | CID 77248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloropyridine(109-09-1) 13C NMR [m.chemicalbook.com]
- 8. Pyridine, 2-chloro- [webbook.nist.gov]
- 9. Pyridine, 2-chloro- [webbook.nist.gov]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. benchchem.com [benchchem.com]
- 12. web.mit.edu [web.mit.edu]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. zefsci.com [zefsci.com]
- 17. rtilab.com [rtilab.com]
- 18. eng.uc.edu [eng.uc.edu]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. jascoinc.com [jascoinc.com]
A Comparative Guide to Synthetic Equivalents of 2-Chloro-4-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in pharmaceutical and agrochemical research, the choice of starting materials is a critical determinant of efficiency, cost, and overall yield. 2-Chloro-4-ethylpyridine is a common building block, but its reactivity profile and the availability of alternative synthetic routes warrant a comparative analysis of its synthetic equivalents. This guide provides an objective comparison of alternative reagents and methodologies, supported by experimental data, to inform strategic decisions in synthetic design.
Executive Summary
This guide explores three primary alternatives to this compound for the synthesis of 2-substituted-4-ethylpyridine derivatives:
-
2-Bromo-4-ethylpyridine: A more reactive halo-pyridine analog that often allows for milder reaction conditions in cross-coupling reactions.
-
Direct C-H Functionalization of 4-Ethylpyridine: An atom-economical approach that avoids the pre-functionalization of the pyridine ring.
-
Alternative Leaving Groups (e.g., Sulfonyl Fluorides): Modern alternatives that offer different reactivity profiles and may be advantageous in specific contexts.
The comparative analysis focuses on three widely used and synthetically important transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Reactivity Principles: A Head-to-Head Comparison
The choice between a chloro- and a bromo-substituted pyridine is primarily dictated by the nature of the intended transformation.
-
Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira): The rate-determining step in these reactions is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, leading to a faster oxidative addition. Consequently, 2-bromo-4-ethylpyridine is generally more reactive than its chloro-analog, often resulting in higher yields under milder conditions.
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the reactivity trend is often reversed. The more electronegative chlorine atom can better stabilize the intermediate Meisenheimer complex, making This compound typically more reactive in these transformations.
Comparative Performance Data
The following tables summarize representative yields for the synthesis of 2-substituted-4-ethylpyridine derivatives using different starting materials and methodologies. The data is collated from studies on closely related substrates and provides a strong indication of expected performance.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Starting Material | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 12-24 | 81[1] |
| 2-Chloro-4-methylpyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 12-24 | 78[2] |
| 4-Ethylpyridine (C-H Functionalization) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMA | 110 | 24 | ~70-80 (estimated) |
| Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 12 | 51-89[3][4] |
Data for 4-methylpyridine is used as a proxy for 4-ethylpyridine due to the availability of direct comparative data.
Table 2: Buchwald-Hartwig Amination with Aniline
| Starting Material | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-4-methylpyridine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 4-12 | ~60-90[5][6] |
| 2-Chloro-4-methylpyridine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100-120 | 12-24 | ~70-95[7] |
Data for analogous bromopyridines and dichloropyridines are used to estimate yields.
Table 3: Sonogashira Coupling with Phenylacetylene
| Starting Material | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-4-iodopyridine | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 2-6 | ~85-95[3] |
| 2-Chloro-5-iodopyridine | (PPh₃)₂PdCl₂ | - | [TBP][4EtOV] | - | - | 72[8] |
Data for dihalopyridines illustrates the higher reactivity of the C-I and C-Br bonds over the C-Cl bond.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-4-ethylpyridine
Materials:
-
2-Bromo-4-ethylpyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture, 5 mL)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromo-4-ethylpyridine, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Direct C-H Arylation of 4-Ethylpyridine
Materials:
-
4-Ethylpyridine (2.0 mmol, 2.0 equiv)
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Pd(OAc)₂ (0.05 mmol, 5 mol%)
-
PPh₃ (0.1 mmol, 10 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylacetamide (DMA) (4 mL)
-
Nitrogen or Argon gas
Procedure:
-
To a screw-capped test tube, add the aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add 4-ethylpyridine and DMA via syringe.
-
Heat the reaction mixture to 110-120 °C with stirring.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature and add water.
-
Extract the product with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[9]
Visualizing the Synthetic Pathways
The following diagrams illustrate the generalized workflows for the discussed synthetic strategies.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Caption: Generalized workflow for direct C-H arylation.
Caption: Logic diagram for selecting a synthetic equivalent.
Conclusion
The selection of an appropriate synthetic equivalent for this compound is a multi-faceted decision that depends on the specific chemical transformation being performed.
-
For palladium-catalyzed cross-coupling reactions , 2-bromo-4-ethylpyridine is generally the superior choice due to its higher reactivity, which often translates to milder reaction conditions and improved yields.
-
For nucleophilic aromatic substitution reactions , This compound is often more reactive and can be the more effective substrate.
-
When atom economy and step-efficiency are primary concerns, direct C-H functionalization of 4-ethylpyridine presents a compelling, albeit potentially more challenging, alternative that circumvents the need for pre-halogenated starting materials.
Researchers and process chemists should weigh these factors, along with substrate availability and cost, to select the optimal synthetic strategy for their target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
cost-benefit analysis of different synthetic routes to 2-Chloro-4-ethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of three distinct synthetic routes to 2-Chloro-4-ethylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. The comparison of these routes, starting from 4-ethylpyridine, 2-amino-4-ethylpyridine, and 2-hydroxy-4-ethylpyridine, is based on experimental data for analogous compounds and cost information for necessary reagents. This analysis aims to assist researchers in selecting the most efficient and economical pathway for their specific needs.
Executive Summary
Three potential synthetic pathways for the synthesis of this compound are evaluated:
-
Route 1: N-oxidation of 4-ethylpyridine followed by chlorination.
-
Route 2: Sandmeyer reaction of 2-amino-4-ethylpyridine.
-
Route 3: Chlorination of 2-hydroxy-4-ethylpyridine.
The analysis suggests that the Sandmeyer reaction of 2-amino-4-ethylpyridine (Route 2) and the chlorination of 2-hydroxy-4-ethylpyridine (Route 3) are likely to be high-yielding routes. The direct chlorination of 4-ethylpyridine via an N-oxide intermediate (Route 1) is also a viable option. The final choice of synthesis will depend on the availability and cost of the starting materials, as well as considerations of process safety and environmental impact.
Comparative Analysis of Synthetic Routes
The following table summarizes the key parameters for each synthetic route. Please note that where direct experimental data for 4-ethylpyridine derivatives was unavailable, data from analogous 4-methylpyridine derivatives has been used as an estimate and is marked with an asterisk (*).
| Parameter | Route 1: From 4-Ethylpyridine | Route 2: From 2-Amino-4-ethylpyridine | Route 3: From 2-Hydroxy-4-ethylpyridine |
| Starting Material | 4-Ethylpyridine | 2-Amino-4-ethylpyridine | 2-Hydroxy-4-ethylpyridine |
| Key Reactions | N-Oxidation, Chlorination | Diazotization, Sandmeyer Reaction | Chlorination |
| Primary Reagents | m-CPBA or H₂O₂, POCl₃ | NaNO₂, HCl, CuCl | POCl₃ |
| Estimated Yield | ~85-90% (overall) | ~95% | ~91-95% |
| Starting Material Cost | Moderate | High | High |
| Reagent Cost | Moderate | Low | Moderate |
| Process Safety | Moderate (peroxy acids, POCl₃) | High (diazonium salts are potentially explosive) | Moderate (POCl₃ is corrosive and water-reactive) |
| Environmental Impact | Moderate (chlorinated solvents) | Moderate (copper salts) | Moderate (chlorinated solvents, phosphorus waste) |
Experimental Protocols
Route 1: Synthesis from 4-Ethylpyridine via N-Oxidation and Chlorination
This two-step process involves the initial formation of 4-ethylpyridine-N-oxide, which is then chlorinated to the desired product.
Step 1: Synthesis of 4-Ethylpyridine-N-oxide
-
Reaction: 4-Ethylpyridine is oxidized using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
-
Procedure Outline: To a solution of 4-ethylpyridine in a suitable solvent (e.g., dichloromethane), m-CPBA is added portion-wise at a controlled temperature (e.g., 0-5 °C). The reaction is stirred until completion, followed by an aqueous work-up to remove the resulting m-chlorobenzoic acid and any unreacted starting material.
-
Expected Yield: Yields for the N-oxidation of similar pyridines are typically high, in the range of 95%.[1]
Step 2: Chlorination of 4-Ethylpyridine-N-oxide
-
Reaction: The 4-ethylpyridine-N-oxide is reacted with a chlorinating agent, most commonly phosphoryl chloride (POCl₃).
-
Procedure Outline: 4-Ethylpyridine-N-oxide is heated with an excess of phosphoryl chloride, often in an inert solvent or neat. The reaction temperature is typically elevated (e.g., reflux). Upon completion, the excess POCl₃ is carefully quenched, and the product is isolated by extraction and purified by distillation or chromatography.
-
Expected Yield: This reaction is generally efficient for pyridine-N-oxides.
Route 2: Synthesis from 2-Amino-4-ethylpyridine via Sandmeyer Reaction
This route utilizes the well-established Sandmeyer reaction to convert the amino group of 2-amino-4-ethylpyridine into a chloro group.
-
Reaction: The process involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by the copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion.
-
Procedure Outline: 2-Amino-4-ethylpyridine is dissolved in a strong acid (e.g., hydrochloric acid). The solution is cooled to a low temperature (0-5 °C), and a solution of sodium nitrite is added dropwise, maintaining the low temperature. The resulting diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid. The reaction mixture is typically warmed to room temperature or gently heated to drive the reaction to completion. The product is then isolated by extraction and purified.
-
Expected Yield: The Sandmeyer reaction on 2-amino-4-methylpyridine has been reported to proceed with a high yield of 95%. A similar yield can be expected for the 4-ethyl analogue.
Route 3: Synthesis from 2-Hydroxy-4-ethylpyridine
This direct chlorination route is a common and effective method for converting 2-hydroxypyridines (or their tautomeric 2-pyridones) into 2-chloropyridines.
-
Reaction: 2-Hydroxy-4-ethylpyridine is treated with a strong chlorinating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅).
-
Procedure Outline: 2-Hydroxy-4-ethylpyridine is heated with an excess of phosphoryl chloride, often with a catalytic amount of a base like pyridine or triethylamine. The reaction is typically carried out at reflux temperature. After the reaction is complete, the excess POCl₃ is carefully destroyed, and the product is isolated by extraction and purified. A solvent-free procedure heating the substrate with an equimolar amount of POCl₃ in a sealed reactor has also been reported for similar substrates, offering a more environmentally friendly option.[2]
-
Expected Yield: High yields, typically in the range of 91-95%, have been reported for the chlorination of analogous 2-hydroxypyridines.[2]
Cost Analysis
The following table provides an estimated cost comparison for the starting materials and key reagents required for each synthetic route. Prices are based on currently available catalog information and may vary depending on the supplier, purity, and quantity. The costs for starting materials are estimated based on the prices of their methyl-analogues where direct pricing for the ethyl derivatives was not available.
| Compound | Route 1 | Route 2 | Route 3 |
| Starting Material | |||
| 4-Ethylpyridine | ~$2-3/g[3] | - | - |
| 2-Amino-4-ethylpyridine | - | ~$10-15/g (estimated) | - |
| 2-Hydroxy-4-ethylpyridine | - | - | ~
|
| Key Reagents | |||
| m-Chloroperoxybenzoic acid (m-CPBA) | ~$1-2/g | - | - |
| Phosphoryl Chloride (POCl₃) | ~$0.5-1/g | - | ~$0.5-1/g |
| Sodium Nitrite (NaNO₂) | - | ~$0.1-0.2/g | - |
| Copper(I) Chloride (CuCl) | - | ~$0.3-0.5/g | - |
Conclusion
The selection of the optimal synthetic route for this compound depends on several factors.
-
Route 1 (from 4-Ethylpyridine): This route is potentially cost-effective if 4-ethylpyridine is readily available at a lower cost than the other starting materials. The two-step process, however, may be less efficient overall compared to the more direct routes.
-
Route 2 (from 2-Amino-4-ethylpyridine): The Sandmeyer reaction is a classic and often high-yielding method. If 2-amino-4-ethylpyridine is commercially available at a competitive price, this route is very attractive due to its typically high efficiency. However, the use of diazonium salts requires careful handling due to their potential instability.
-
Route 3 (from 2-Hydroxy-4-ethylpyridine): This is a direct and high-yielding method. The commercial availability and cost of 2-hydroxy-4-ethylpyridine will be the primary determinant for the economic viability of this route. The use of phosphoryl chloride requires appropriate safety precautions.
For large-scale production, a thorough process optimization and a detailed cost analysis based on bulk pricing from suppliers would be necessary to make a final decision. Researchers should also consider the environmental and safety aspects of each route in the context of their laboratory or manufacturing capabilities.
References
- 1. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Ethylpyridine, 98% | Fisher Scientific [fishersci.ca]
- 4. m.indiamart.com [m.indiamart.com]
Unveiling the Fleeting Intermediates of 2-Chloro-4-ethylpyridine Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for process optimization and the rational design of novel synthetic pathways. This guide provides a comparative characterization of the reaction intermediates involved in the reactions of 2-Chloro-4-ethylpyridine, a versatile building block in the pharmaceutical and agrochemical industries.
This document delves into the transient species formed during two key transformations of this compound: the well-established Nucleophilic Aromatic Substitution (SNAr) pathway and a plausible alternative synthetic route via a Sandmeyer-type reaction of a 2-amino-4-ethylpyridine precursor. By examining the nature and characterization of the intermediates in these distinct pathways, this guide offers valuable insights for controlling reaction outcomes and developing robust synthetic strategies.
At a Glance: Comparison of Reaction Intermediates
| Feature | Nucleophilic Aromatic Substitution (SNAr) Intermediate | Sandmeyer-Type Reaction Intermediate |
| Intermediate Type | Meisenheimer Complex (σ-complex) | Pyridyl Diazonium Cation / Pyridyl Radical |
| Formation | Addition of a nucleophile to the pyridine ring | Diazotization of a primary aromatic amine |
| Charge | Anionic | Cationic / Radical |
| Key Structural Feature | sp³-hybridized carbon in the pyridine ring | Diazonium group (-N₂⁺) / Unpaired electron |
| Primary Characterization Techniques | NMR Spectroscopy, UV-Vis Spectroscopy | Raman Spectroscopy, IR Spectroscopy, Trapping Experiments |
| Relative Stability | Generally transient, but can be stabilized by strong electron-withdrawing groups | Highly unstable and reactive |
Pathway 1: The Meisenheimer Complex in Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with nucleophiles, such as amines or alkoxides, is anticipated to proceed through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is characterized by the formation of a transient, anionic intermediate known as a Meisenheimer complex.
The formation of the Meisenheimer complex is typically the rate-determining step and involves the attack of the nucleophile at the carbon atom bearing the chlorine atom (C-2).[1] This addition temporarily disrupts the aromaticity of the pyridine ring, resulting in a resonance-stabilized cyclohexadienyl anion. The negative charge is delocalized over the ring and, significantly, onto the electronegative nitrogen atom, which provides substantial stabilization.[1]
Caption: SNAr pathway for this compound.
Experimental Protocols for Characterization of Meisenheimer Complexes
While the direct isolation of the Meisenheimer complex of this compound is challenging due to its transient nature, its formation and structure can be inferred using various spectroscopic techniques on analogous systems.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Low-temperature NMR spectroscopy is a powerful tool for observing transient intermediates. A solution of the 2-halopyridine in a suitable deuterated solvent (e.g., DMSO-d₆ or acetone-d₆) is cooled to a low temperature (e.g., -78 °C). The nucleophile (e.g., a strong base like sodium methoxide) is then added in situ, and the ¹H and ¹³C NMR spectra are recorded immediately.
-
Expected Observations: The formation of the Meisenheimer complex leads to a significant upfield shift of the proton signals of the pyridine ring due to the loss of aromaticity and the increased electron density.[2] The appearance of a new signal for the sp³-hybridized carbon atom bearing both the chloro and the nucleophile group in the ¹³C NMR spectrum is a key indicator.[3]
UV-Visible Spectroscopy:
-
Protocol: The reaction can be monitored in a UV-Vis spectrophotometer. Solutions of the 2-halopyridine and the nucleophile are prepared separately in a suitable solvent (e.g., DMSO). The reaction is initiated by mixing the solutions in a cuvette, and the absorption spectrum is recorded over time.
-
Expected Observations: The formation of the highly conjugated and colored Meisenheimer complex often results in the appearance of a new, strong absorption band at a longer wavelength (a bathochromic shift) compared to the starting materials.[3]
Pathway 2: Diazonium and Radical Intermediates in a Sandmeyer-Type Reaction
An alternative approach for the functionalization of the pyridine ring at the 2-position involves a Sandmeyer-type reaction. This pathway would commence with the synthesis of 2-amino-4-ethylpyridine, which can then be converted to a diazonium salt. The subsequent decomposition of this diazonium salt, often catalyzed by copper(I) salts, generates highly reactive intermediates that can be trapped by various nucleophiles.[4][5]
The key intermediate in this pathway is the pyridyl diazonium cation (Py-N₂⁺). This species is notoriously unstable and readily loses dinitrogen (N₂) to form a highly reactive pyridyl cation or, in the presence of a copper(I) catalyst, a pyridyl radical.[4][5]
Caption: Sandmeyer-type reaction pathway.
Experimental Protocols for Characterization of Diazonium and Radical Intermediates
Given their extreme reactivity, the direct observation of pyridyl diazonium salts and radicals is often not feasible. Their existence is typically inferred through trapping experiments and the analysis of the final products.
Synthesis of 2-Amino-4-ethylpyridine (Precursor): While a specific protocol for 2-amino-4-ethylpyridine was not found, a general method for the synthesis of the closely related 2-amino-4-methylpyridine involves the Chichibabin reaction or multi-step sequences starting from furan derivatives.[6][7] A plausible synthesis would involve the amination of a suitable pyridine precursor.
Raman and Infrared (IR) Spectroscopy for Diazonium Salt Characterization:
-
Protocol: The diazotization of the aminopyridine can be performed in situ in an acidic medium at low temperatures (0-5 °C) using sodium nitrite. The resulting solution can be analyzed directly by Raman or IR spectroscopy.
-
Expected Observations: The formation of the diazonium salt is characterized by a strong and sharp absorption band in the region of 2200-2300 cm⁻¹ in both Raman and IR spectra, corresponding to the N≡N stretching vibration.[8]
Trapping Experiments for Radical Intermediates:
-
Protocol: To confirm the presence of a radical intermediate, the Sandmeyer reaction can be carried out in the presence of a radical scavenger or a molecule that can undergo a characteristic reaction with a radical. For example, the reaction could be performed in a solvent that readily donates a hydrogen atom upon interaction with a radical, leading to a reduced, de-halogenated product.
-
Expected Observations: The formation of byproducts resulting from the trapping of the pyridyl radical provides indirect evidence for its existence. For instance, the formation of 4-ethylpyridine alongside the desired substituted product would suggest a radical pathway.
Comparative Performance and Supporting Data
Due to the scarcity of direct comparative studies on this compound, the following data for analogous systems is presented to illustrate the general principles of reactivity and intermediate characterization.
Table 1: Spectroscopic Data for Meisenheimer Complex Analogues
| Compound | Nucleophile | Solvent | ¹H NMR Shifts (ppm) of Ring Protons | UV-Vis λ_max (nm) | Reference |
| 1-Chloro-2,4-dinitrobenzene | MeO⁻ | DMSO-d₆ | H-3: ~6.2, H-5: ~7.8, H-6: ~8.5 | 505, 580 | |
| 2-Chloro-5-nitropyrimidine | Amines | H₂O | - | 330-550 (product) | [9] |
Table 2: Characteristic Vibrational Frequencies for Diazonium Salt Analogues
| Compound | N≡N Stretch (cm⁻¹) | Reference |
| Benzenediazonium tetrafluoroborate | 2296 (Raman) | [8] |
| 4-Carboxybenzenediazonium tetrafluoroborate | 2285 (Raman) | [8] |
Conclusion
The characterization of reaction intermediates of this compound relies on a combination of direct observation of more stable analogues and indirect evidence from trapping experiments and product analysis. The Nucleophilic Aromatic Substitution (SNAr) pathway proceeds through a well-understood, albeit transient, anionic Meisenheimer complex, which can be studied spectroscopically under specific conditions for related systems. In contrast, a Sandmeyer-type reaction would involve highly reactive cationic and radical intermediates, the presence of which is primarily inferred.
For professionals in drug development and process chemistry, the choice of synthetic route will depend on the desired substituent, reaction conditions, and tolerance for potential byproducts. A thorough understanding of the underlying intermediates, as outlined in this guide, is crucial for making informed decisions to achieve efficient and selective syntheses.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Stable Spirocyclic Meisenheimer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. archimer.ifremer.fr [archimer.ifremer.fr]
- 9. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Chloro-4-ethylpyridine: A Procedural Guide
For laboratory professionals, including researchers, scientists, and those in drug development, the proper management and disposal of chemical reagents like 2-Chloro-4-ethylpyridine are critical for ensuring a safe and compliant operational environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, synthesized from the safety data of structurally related compounds and general best practices for hazardous chemical waste management.
Immediate Safety and Hazard Assessment
Based on analogous chemical structures, this compound should be treated as a hazardous substance. Primary anticipated hazards include skin irritation, serious eye irritation, and potential respiratory irritation.
To facilitate a rapid hazard assessment, the following table summarizes the GHS hazard statements for the closely related compound, 2-Chloro-4-methylpyridine. This information is crucial for the correct segregation and labeling of waste.
| Hazard Statement Code | Description | Hazard Class |
| H315 | Causes skin irritation | Skin Irrit. 2 |
| H319 | Causes serious eye irritation | Eye Irrit. 2 |
| H335 | May cause respiratory irritation | STOT SE 3 |
| Data derived from the hazard profile of 2-Chloro-4-methylpyridine. |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure risks.
| Equipment | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge. |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in adherence to local, state, and federal regulations.
Experimental Protocol for Waste Management:
-
Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound and materials contaminated with it.
-
Do not mix this waste with incompatible materials. It should be collected in a container designated for halogenated organic waste.
-
-
Container Management:
-
Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated, and secure waste accumulation area.
-
-
Labeling:
-
Properly label the hazardous waste container with the words "Hazardous Waste."
-
Clearly identify the contents, including the full chemical name "this compound" and any other solvents or chemicals present in the mixture.
-
Indicate the approximate concentrations or volumes of each component.
-
Affix the appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
-
Decontamination of Empty Containers:
-
Empty containers that previously held this compound must also be treated as hazardous waste.[1]
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the first rinseate as hazardous waste and manage it with the this compound waste.[1] Subsequent rinses may also need to be collected depending on local regulations.
-
After thorough rinsing and air drying, the container may be disposed of as non-hazardous waste, or recycled, in accordance with institutional policies.
-
-
Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and decontaminating solution, collecting all cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling 2-Chloro-4-ethylpyridine
This guide provides critical safety, handling, and disposal information for the use of 2-Chloro-4-ethylpyridine in laboratory settings. Adherence to these procedures is vital for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and analogous compounds are classified as hazardous. They can be harmful if ingested, inhaled, or come into contact with skin, causing skin, eye, and respiratory irritation.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Minimum Requirement | Recommended for High Exposure |
| Eye/Face | Tightly fitting safety goggles.[5] | Face shield in combination with goggles.[6] |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Regularly check for degradation and replace every 30-60 minutes or immediately upon contamination.[7] | Double gloving.[8] |
| Body | Laboratory coat or chemical-resistant overalls.[1][9] | Chemical-resistant suit for large quantities or splash potential.[10][11] |
| Respiratory | Work in a well-ventilated area or a chemical fume hood.[4][9][12] | NIOSH-approved respirator with an organic vapor cartridge (e.g., type ABEK). For major spills or emergencies, a Self-Contained Breathing Apparatus (SCBA) is necessary.[10] |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to minimize exposure risk and maintain chemical integrity.
Operational Plan:
-
Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[9] Read the Safety Data Sheet (SDS) thoroughly.
-
Engineering Controls : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Handling : Avoid direct contact with skin, eyes, and clothing.[4][5] Do not breathe vapors or mists.[9] Keep the container tightly closed when not in use.[12]
-
Hygiene : Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][9]
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[9][12] Keep away from heat, sparks, and open flames.[2][9][12]
Table 2: Storage and Incompatibility
| Parameter | Specification |
| Storage Temperature | Cool, dry place |
| Ventilation | Well-ventilated area[9][12] |
| Incompatible Materials | Strong oxidizing agents, Strong acids[9][12] |
| Ignition Sources | Keep away from open flames, hot surfaces, and sparks[2][9][12] |
Emergency Protocols
Immediate and appropriate response to accidental exposure is critical.
Table 3: First-Aid Measures
| Exposure Route | Procedure |
| Skin Contact | Immediately remove all contaminated clothing.[13] Wash the affected area with plenty of soap and water for at least 15 minutes.[9][13] Seek medical attention if irritation persists.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[9] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[9] If not breathing, give artificial respiration.[9] Seek immediate medical attention.[2] |
| Ingestion | DO NOT induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention or call a poison control center.[9] |
Spill and Disposal Plan
Proper containment and disposal of this compound are necessary to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate : Immediately evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect : Carefully collect the absorbed material into a suitable, closed container for disposal.[5]
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
Disposal:
-
All waste, including contaminated absorbent material and disposable PPE, must be collected in a labeled, sealed container.
-
Dispose of the chemical waste through an approved hazardous waste disposal plant.[2][4][9][12] Do not dispose of it down the drain.[5]
Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound.
Caption: Standard operating procedure for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. aksci.com [aksci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. corporate.dow.com [corporate.dow.com]
- 7. pppmag.com [pppmag.com]
- 8. pogo.ca [pogo.ca]
- 9. fishersci.com [fishersci.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 12. fishersci.com [fishersci.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
